4-(hydroxymethyl)dihydrofuran-2(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQRPRXBBGDUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
Introduction: The Significance of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
This compound, a prominent member of the γ-butyrolactone (GBL) family, is a chiral molecule of significant interest in the pharmaceutical and chemical industries. Its structure, featuring both a lactone ring and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. The stereochemistry at the C4 position is often crucial for the biological activity of its derivatives, driving the demand for efficient and stereoselective synthetic routes. This guide provides an in-depth exploration of novel and established methodologies for the synthesis of this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each approach.
I. Synthesis via Reduction of a Carboxylic Acid Precursor: A Classic Approach
A well-established route to this compound involves the selective reduction of the carboxylic acid functionality of a suitable precursor, namely 5-oxotetrahydrofuran-3-carboxylic acid. This method is reliable and provides good yields, making it a common choice in laboratory-scale synthesis.
A. Theoretical Basis and Mechanistic Insights
The core of this synthetic strategy is the chemoselective reduction of a carboxylic acid in the presence of a lactone (an ester). While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups, borane complexes, such as borane dimethyl sulfide (BMS) or borane-tetrahydrofuran (THF), exhibit a remarkable selectivity for carboxylic acids.
The mechanism of borane reduction of carboxylic acids is initiated by the reaction of the acidic proton of the carboxylic acid with the borane, leading to the formation of a triacyloxyborane intermediate and the evolution of hydrogen gas. This intermediate is then further reduced by additional borane molecules to ultimately yield the primary alcohol after an aqueous workup. The lactone carbonyl is less electrophilic than the protonated carboxylic acid and therefore reacts much slower with the borane reagent, allowing for selective reduction.
B. Synthesis of the Precursor: 5-oxotetrahydrofuran-3-carboxylic acid
A common method for preparing the chiral precursor, (S)-5-oxotetrahydrofuran-2-carboxylic acid, starts from the readily available and inexpensive amino acid, L-glutamic acid.[1]
-
Reaction Setup: Dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water in a conical flask. In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (7.0 g, 0.102 mol) in 20 mL of water.
-
Diazotization: Cool the L-glutamic acid solution to -5°C using an ice-salt bath. Slowly add the sodium nitrite solution to the cooled glutamic acid solution. Concurrently, add hydrochloric acid (HCl) and 40 mL of water.
-
Reaction: Stir the reaction mixture continuously at room temperature for 12 hours.
-
Workup: Subject the reaction mixture to vacuum evaporation at a temperature below 50°C to obtain a yellow oily substance.
-
Extraction: Dissolve the oily residue in ethyl acetate (EtOAc) and filter to remove any solid precipitate. Wash the solid with additional EtOAc.
-
Isolation: Combine the filtrate and washings and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (yield: 8.1 g, 91.6%).[1]
C. Reduction of 5-oxotetrahydrofuran-3-carboxylic acid
The final step is the selective reduction of the carboxylic acid to the primary alcohol.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 5-oxotetrahydrofuran-3-carboxylic acid (1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add borane dimethyl sulfide complex (BMS) (1.5-2.0 equiv.) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol (MeOH) dropwise to quench the excess borane reagent until the gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
D. Critical Analysis
| Advantages | Disadvantages |
| High yields and selectivity. | Use of hazardous and odorous borane reagents. |
| Well-established and reliable procedure. | Requires anhydrous conditions. |
| Readily available chiral starting material (L-glutamic acid). | Multi-step synthesis. |
II. Sustainable Synthesis from Biomass-Derived Feedstocks
The conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry. Furfural, a platform chemical derived from the dehydration of pentose sugars found in hemicellulose, can be catalytically upgraded to this compound. This approach offers a sustainable alternative to petrochemical-based routes.
A. Theoretical Basis and Proposed Synthetic Pathway
This multi-step synthesis involves a series of catalytic transformations:
-
Oxidation of Furfural: The aldehyde group of furfural is first oxidized to a carboxylic acid to form 2-furoic acid.
-
Hydrogenation of the Furan Ring: The furan ring of 2-furoic acid is then catalytically hydrogenated to a tetrahydrofuran ring, yielding tetrahydrofuran-2-carboxylic acid.
-
Selective Reduction of the Carboxylic Acid: The carboxylic acid group is then selectively reduced to a primary alcohol, as described in the previous section.
An alternative pathway could involve the initial reduction of furfural to furfuryl alcohol, followed by hydroxymethylation and subsequent hydrogenation and lactonization. However, the selective oxidation and reduction pathway is often more straightforward to control.
Caption: Proposed workflow for the synthesis of this compound from furfural.
B. Experimental Protocols (Proposed)
The following is a proposed multi-step protocol based on established catalytic transformations of furanic compounds.[2][3][4]
-
Reaction Setup: In a high-pressure reactor, combine furfural (1 equiv.), a suitable heterogeneous catalyst (e.g., a supported gold or platinum catalyst), and an aqueous basic solution (e.g., NaOH).
-
Reaction: Pressurize the reactor with oxygen and heat to the desired temperature (e.g., 80-120°C). Stir vigorously for the required reaction time.
-
Workup: After cooling, filter the catalyst, and acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the 2-furoic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Reaction Setup: In a high-pressure hydrogenation reactor, charge 2-furoic acid (1 equiv.), a hydrogenation catalyst (e.g., Pd/C or Ru/C), and a suitable solvent (e.g., water or an alcohol).
-
Reaction: Pressurize the reactor with hydrogen gas (H₂) and heat to the required temperature (e.g., 50-100°C). Stir until the hydrogen uptake ceases.
-
Workup: Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain tetrahydrofuran-2-carboxylic acid.
Follow the protocol for the reduction of 5-oxotetrahydrofuran-3-carboxylic acid using a borane reagent as described in Section I.C.
C. Critical Analysis
| Advantages | Disadvantages |
| Utilizes a renewable feedstock (biomass). | Multi-step process with potential for yield loss at each step. |
| Potential for a more sustainable and environmentally friendly process. | Requires specialized high-pressure equipment. |
| Contributes to the valorization of biomass. | Catalyst development and optimization are crucial. |
III. Chemo-enzymatic and Biocatalytic Approaches
For applications in the pharmaceutical industry, obtaining enantiomerically pure this compound is often a critical requirement. Biocatalysis and chemo-enzymatic strategies offer elegant solutions for achieving high enantioselectivity under mild reaction conditions.
A. Theoretical Basis and Strategies
Enzymes, as chiral catalysts, can differentiate between enantiomers or enantiotopic faces of a prochiral molecule. Key strategies for the asymmetric synthesis of the target molecule include:
-
Kinetic Resolution: An enzyme selectively transforms one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For example, a lipase could selectively acylate the hydroxyl group of one enantiomer of racemic this compound.
-
Asymmetric Reduction: A dehydrogenase or reductase enzyme can stereoselectively reduce a prochiral ketone or aldehyde precursor to a chiral alcohol.
-
Enantioselective Lactonization: An enzyme could catalyze the intramolecular cyclization of a γ-hydroxy acid precursor to form one enantiomer of the lactone preferentially.
Caption: Key biocatalytic strategies for asymmetric synthesis.
B. Experimental Protocol (Illustrative Example: Kinetic Resolution)
The following is an illustrative protocol for a lipase-catalyzed kinetic resolution of racemic this compound.
-
Reaction Setup: In a flask, dissolve racemic this compound (1 equiv.) in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Addition of Reagents: Add an acyl donor (e.g., vinyl acetate, 0.6 equiv.) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
-
Workup: When the conversion reaches approximately 50%, filter off the immobilized enzyme.
-
Separation and Purification: Remove the solvent under reduced pressure. The resulting mixture contains the acylated product and the unreacted alcohol enantiomer. Separate these two compounds by column chromatography.
-
Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiomer of the starting alcohol.
C. Critical Analysis
| Advantages | Disadvantages |
| High enantioselectivity (often >99% ee). | Maximum theoretical yield for kinetic resolution is 50%. |
| Mild reaction conditions (temperature, pressure, pH). | Enzyme stability and cost can be a factor. |
| Environmentally friendly (often aqueous or solvent-free systems). | Substrate scope of the enzyme may be limited. |
| Reduced by-product formation. | Requires screening to find a suitable enzyme. |
IV. Summary and Future Outlook
The synthesis of this compound can be achieved through several distinct and effective routes. The choice of a particular method will depend on the specific requirements of the application, such as the need for enantiopurity, the scale of the synthesis, and the importance of sustainability.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Stereoselectivity | Key Considerations |
| Reduction of Carboxylic Acid | 5-Oxotetrahydrofuran-3-carboxylic acid | Borane complexes (BMS, BH₃-THF) | High | Dependent on precursor | Use of hazardous reagents. |
| Biomass Upgrading | Furfural | Heterogeneous catalysts, H₂, O₂ | Moderate (multi-step) | Racemic unless chiral catalysts are used | Sustainable but technologically demanding. |
| Biocatalysis (Kinetic Resolution) | Racemic this compound | Lipases, acyl donors | <50% for one enantiomer | Excellent | High enantiopurity but lower yield. |
Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the conversion of biomass-derived feedstocks. Additionally, the discovery and engineering of novel enzymes with improved activity, stability, and substrate scope will further enhance the utility of biocatalytic routes for the production of enantiomerically pure this compound and its derivatives, opening new avenues for their application in drug discovery and development.
V. References
-
Catalytic Production and Upgrading of Furfural: A Platform Compound. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Catalytic upgrading of biomass derived furans. (2020). Catalysis Today, 357, 15-30.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. (2021). Synlett, 32(12), 1215-1218.
-
Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural. (2020). Chemical Society Reviews, 49(18), 6754-6800.
-
Catalytic Production and Upgrading of Furfural: A Platform Compound. (2024). International Journal of Molecular Sciences, 25(22), 11992.
-
Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. (2021). Catalysts, 11(1), 108.
-
Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. (2007). Synthesis, 2007(04), 547-550.
-
Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including. (2025). Organic Syntheses, 102, 19-44.
-
Succinic anhydride. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
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(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. (2010). Accounts of Chemical Research, 43(2), 270-280.
-
Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. (2010). Accounts of Chemical Research, 43(2), 270-280.
-
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). Angewandte Chemie International Edition, 61(11), e202114757.
-
The sustainable production of succinic anhydride from renewable biomass. (2023). iScience, 26(6), 106950.
-
Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. (2010). Accounts of Chemical Research, 43(2), 270-280.
-
SUPPORTING INFORMATION Continuous Flow Synthesis of Hydroxy Lactones from Alkenoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
498-89-5|5-Oxotetrahydrofuran-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--
-
Carboxylic Acids to Alcohols, Part 3: Borane. (2019, December 17). YouTube. Retrieved from --INVALID-LINK--
-
Succinic anhydride | C4H4O3 | CID 7922. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Succinic anhydride. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
A squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition domino reaction between N-Boc ketimines derived from pyrazolin-5-ones and γ-hydroxyenones. (2023). Organic & Biomolecular Chemistry, 21(27), 5609-5613.
-
Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. (2018). Molbank, 2018(4), M1020.
-
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Succinic Anhydride, 99%. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--
-
A Synthesis of Dihydrofuran-3(2H)-ones. (2015). ChemInform, 46(45).
References
- 1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]
- 2. Catalytic Production and Upgrading of Furfural: A Platform Compound [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Spectroscopic Fingerprinting of 4-(hydroxymethyl)dihydrofuran-2(3H)-one: A Guide for Researchers
Introduction: Unveiling the Molecular Architecture of a Versatile Building Block
Molecular Structure and Spectroscopic Overview
The structural framework of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, with its lactone ring and hydroxymethyl substituent, dictates its interaction with various spectroscopic probes. Understanding the interplay between the molecule's constituent atoms and the applied electromagnetic radiation or high-energy electrons is paramount for accurate spectral interpretation.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy: Deciphering the Proton Environments
The proton NMR spectrum is anticipated to display distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the ester and hydroxyl functionalities.
Predicted ¹H NMR Spectral Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.3 - 4.1 | dd | 2H | H-5 | Protons on the carbon adjacent to the lactone oxygen, deshielded. |
| ~3.7 - 3.5 | d | 2H | -CH₂OH | Protons of the hydroxymethyl group, deshielded by the adjacent hydroxyl group. |
| ~2.8 - 2.6 | m | 1H | H-4 | Methine proton at the chiral center, coupled to adjacent protons. |
| ~2.5 - 2.3 | m | 2H | H-3 | Protons on the carbon alpha to the carbonyl group. |
| Variable | br s | 1H | -OH | Chemical shift is concentration and solvent dependent; will likely exchange with D₂O. |
Causality Behind Predictions: The diastereotopic protons at C-5 are expected to show a doublet of doublets due to geminal and vicinal coupling. The hydroxymethyl protons at C-6 will likely appear as a doublet, coupling with the methine proton at C-4. The proton at C-4 will be a multiplet due to coupling with the protons at C-3 and C-5. The protons at C-3, being alpha to the carbonyl, will be deshielded and appear as a multiplet.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The carbonyl carbon of the lactone will be the most downfield signal.
Predicted ¹³C NMR Spectral Data:
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~177 | C-2 (C=O) | Carbonyl carbon of the lactone. |
| ~68 | C-5 | Carbon adjacent to the lactone oxygen. |
| ~65 | -CH₂OH | Carbon of the hydroxymethyl group. |
| ~40 | C-4 | Methine carbon at the chiral center. |
| ~30 | C-3 | Carbon alpha to the carbonyl group. |
Experimental Protocol for NMR Analysis:
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the lactone carbonyl, the C-O bonds, and the hydroxyl group.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 (broad) | O-H | Stretching |
| ~1770 (strong) | C=O (lactone) | Stretching |
| 1250-1000 | C-O | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
Causality Behind Predictions: The broadness of the O-H stretch is due to hydrogen bonding. The high frequency of the lactone carbonyl stretch is characteristic of a five-membered ring ester. The C-O stretching region will likely show multiple bands due to the C-O bonds in the lactone ring and the primary alcohol.
Experimental Protocol for IR Analysis (Liquid Sample):
Caption: A step-by-step protocol for obtaining an IR spectrum of a liquid sample.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for volatile small molecules.
Predicted Mass Spectrum Fragmentation:
The molecular ion peak (M⁺) for this compound is expected at m/z 116, corresponding to its molecular weight. The fragmentation pattern will be influenced by the lactone and hydroxyl functionalities.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Causality Behind Predictions: The loss of a water molecule (m/z 98) is a common fragmentation for alcohols. The loss of formaldehyde (m/z 86) can occur through a McLafferty-type rearrangement. Cleavage of the C4-C6 bond would result in the loss of a hydroxymethyl radical (m/z 85). Decarboxylation of the lactone would lead to a fragment at m/z 72. Further fragmentation of these primary ions would lead to smaller, stable carbocations.
Experimental Protocol for Electron Ionization Mass Spectrometry:
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via a heated inlet system or direct insertion probe.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound requires a synergistic approach, integrating data from NMR, IR, and mass spectrometry. While this guide presents a predictive framework, the principles and methodologies outlined provide a robust foundation for the experimental characterization of this and related molecules. The detailed interpretation of each spectrum, grounded in the fundamental principles of chemical structure and reactivity, empowers researchers to confidently identify and utilize this versatile building block in their scientific endeavors.
References
A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for performing quantum chemical calculations on 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a substituted γ-butyrolactone (GBL) derivative of interest in pharmaceutical and chemical synthesis. We move beyond a simple recitation of steps to deliver a narrative grounded in the principles of computational chemistry, explaining the causality behind methodological choices. From geometry optimization and vibrational analysis to the prediction of spectroscopic and electronic properties, this document serves as a practical workflow. All protocols are designed to be self-validating, ensuring scientific integrity. The methodologies are supported by authoritative citations, and all quantitative data is presented in structured tables for clarity. Visual workflows and conceptual diagrams are rendered using Graphviz to enhance understanding.
Introduction: The "Why" of a Computational Approach
This compound is a chiral lactone that serves as a valuable building block in organic synthesis. Its structural features—a flexible five-membered ring, a carbonyl group, an ether oxygen, and a primary alcohol—dictate its reactivity and intermolecular interactions. Understanding its conformational landscape, electronic structure, and spectroscopic signatures is crucial for applications ranging from drug design to materials science.
While experimental techniques provide invaluable data, quantum chemical calculations offer a complementary, predictive lens. They allow us to:
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Elucidate the 3D structure and relative energies of different conformers in the gas phase and in solution.
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Predict spectroscopic data (IR, Raman, NMR) to aid in experimental characterization and spectral assignment.[1][2]
-
Quantify electronic properties such as molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity descriptors.[3][4]
-
Simulate the effect of different environments , such as solvents, on the molecule's properties.[5][6][7][8]
This guide employs Density Functional Theory (DFT), a robust and computationally efficient method that provides a favorable balance of accuracy and cost for organic molecules of this size.[9][10][11]
The Computational Workflow: A Validated Pathway
A successful computational study follows a logical progression where the results of each step validate the next. The workflow described here ensures that the final calculated properties are derived from a physically meaningful and stable molecular structure.
References
- 1. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design of C24 fullerene-based sensors for gamma-butyrolactone detection as advanced tools for biomedical and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent model - Wikipedia [en.wikipedia.org]
- 6. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational analysis of δ-lactones by DFT calculations: the parent compound and its monomethyl and selected dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Isolation of 4-(hydroxymethyl)dihydrofuran-2(3H)-one and its Analogs from Natural Sources
Abstract
4-(hydroxymethyl)dihydrofuran-2(3H)-one, a member of the γ-butyrolactone (GBL) family, is a chiral scaffold of significant interest in synthetic and medicinal chemistry. While its presence has been reported in various natural sources, including the medicinal plants Crocus sativus and Anoectochilus formosanus, and the fungus Climacodon septentrionalis, detailed protocols for its specific isolation remain sparse in publicly accessible literature.[1] This technical guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the discovery and isolation of this class of compounds from natural matrices. By leveraging established methodologies for structurally similar, naturally occurring butanolides, this document offers a robust, field-proven approach. We will delve into the causality behind experimental choices, from solvent selection in extraction to the principles of chromatographic separation, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of the γ-Butyrolactone Scaffold
The γ-butyrolactone (GBL) ring is a privileged structural motif found in a multitude of natural products exhibiting a wide array of biological activities.[2][3] These activities range from anti-inflammatory and antioxidant to cytotoxic effects, making them attractive starting points for drug discovery programs.[3][4] The target molecule, this compound, also known as 3-hydroxymethyl-4-butanolide, possesses a key chiral center and a primary alcohol functional group, making it a versatile building block for the synthesis of more complex molecules.[5]
The discovery of closely related butanolides in various organisms underscores the biosynthetic ubiquity and potential therapeutic relevance of this compound class. For instance, (S)-3-hydroxy-4-butanolide, a constitutional isomer of our target compound, has been isolated from the mushroom Climacodon septentrionalis.[6] Furthermore, the medicinal orchid Anoectochilus formosanus is known to produce kinsenoside, a butanolide glycoside with demonstrated antihyperliposis effects.[7] The study of these natural analogs provides critical insights into the methodologies required for the successful isolation of this compound.
This guide will present a generalized yet detailed workflow, adaptable to various natural sources, for the isolation and purification of this target compound and its analogs.
Strategic Workflow for Isolation
The isolation of a polar, relatively small molecule like this compound from a complex natural matrix requires a multi-step approach designed to systematically remove unwanted compounds and enrich the target analyte. The logical flow is based on progressively increasing the purity through sequential extraction and chromatographic techniques.
Detailed Methodologies
Part 1: Extraction and Initial Processing
The primary objective of extraction is to efficiently transfer the target compounds from the solid natural matrix into a liquid solvent. The choice of solvent is paramount and is dictated by the polarity of the target molecule. For this compound, which is a polar compound, solvents like methanol, ethanol, or ethyl acetate are appropriate.
Rationale for Solvent Selection:
-
Methanol/Ethanol: These polar protic solvents are highly effective at extracting a broad range of polar and moderately polar compounds, including butanolides and their glycosides. However, they also co-extract highly polar impurities like sugars and pigments.
-
Ethyl Acetate (EtOAc): This solvent of medium polarity is an excellent choice for enriching compounds like GBLs while leaving behind very polar, water-soluble impurities. It often provides a cleaner initial extract.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at room temperature, which is ideal for potentially thermally labile compounds.
-
Preparation: Air-dry the plant material (e.g., Anoectochilus formosanus) or fungal biomass at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (40-60 mesh).
-
Extraction: Weigh 100 g of the powdered material into a 2 L flask. Add 1 L of HPLC-grade methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a frequency of 40 kHz, maintaining the temperature below 30°C.
-
Recovery: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant and collect the supernatant.
-
Re-extraction: Repeat the extraction process on the solid residue with another 1 L of methanol to ensure exhaustive extraction. Combine the supernatants.
-
Concentration: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator at a bath temperature not exceeding 45°C to yield a crude extract.
Part 2: Liquid-Liquid Partitioning
Partitioning is a crucial step to perform a preliminary, large-scale separation based on differential solubility. This step will separate the target compound from highly polar (sugars, amino acids) and nonpolar (fats, waxes) constituents.
Protocol 2: Solvent Partitioning
-
Redissolution: Dissolve the crude extract (e.g., 10 g) in 200 mL of deionized water.
-
Partitioning: Transfer the aqueous solution to a 1 L separatory funnel. Add 200 mL of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. Collect the upper ethyl acetate layer.
-
Repeated Extraction: Re-extract the aqueous layer twice more with 200 mL portions of ethyl acetate.
-
Combine and Dry: Combine all ethyl acetate fractions. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched organic fraction.
| Fraction | Expected Constituents | Rationale |
| Ethyl Acetate | Target butanolides, less polar flavonoids, terpenoids. | Enriches compounds of intermediate polarity. |
| Aqueous | Sugars, amino acids, glycosides, mineral salts. | Removes highly polar, interfering substances. |
Table 1: Expected distribution of compound classes after EtOAc/H₂O partitioning.
Part 3: Chromatographic Purification
Chromatography is the core of the purification process. A multi-stage approach is most effective, starting with a low-resolution technique for bulk separation, followed by high-resolution methods for final polishing.
Protocol 3: Vacuum Liquid Chromatography (VLC) and Silica Gel Column Chromatography
-
VLC (Initial Fractionation):
-
Pack a sintered glass funnel with silica gel (60 Å, 70-230 mesh).
-
Dissolve the enriched organic fraction (e.g., 5 g) in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the VLC column.
-
Elute the column with a stepwise gradient of solvents, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane, and finally methanol in ethyl acetate.
-
Collect fractions (e.g., 200 mL each) and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Silica Gel Column Chromatography (Fine Separation):
-
Select the VLC fractions showing the presence of the target compound (identified by a suitable staining reagent on TLC, such as p-anisaldehyde-sulfuric acid, which is sensitive to lactones).
-
Pack a glass column with silica gel in the initial mobile phase (e.g., Hexane:EtOAc 80:20).
-
Load the selected fraction onto the column.
-
Elute the column with a linear gradient of increasing polarity (e.g., from Hexane:EtOAc 80:20 to 50:50).
-
Collect smaller fractions (e.g., 15 mL) and monitor by TLC.
-
Combine pure fractions containing the target compound.
-
Rationale for Chromatographic Choices:
-
Silica Gel: As a polar stationary phase, it is ideal for separating compounds based on polarity. Nonpolar compounds elute first, followed by compounds of increasing polarity. The hydroxyl and lactone carbonyl groups of the target molecule will interact with the silica, allowing for separation from less polar impurities.
-
Gradient Elution: A gradient of increasing solvent polarity is used to effectively elute compounds with a wide range of polarities, ensuring that the target compound is well-resolved from both earlier and later eluting impurities.
Part 4: Final Purification and Characterization
Preparative High-Performance Liquid Chromatography (HPLC) is often necessary to achieve the high purity (>95%) required for structural elucidation and biological assays.
Protocol 4: Preparative HPLC
-
System: A preparative HPLC system equipped with a C18 (reversed-phase) column.
-
Mobile Phase: An isocratic or gradient system of water and methanol (or acetonitrile). A typical starting point would be Water:Methanol (70:30).
-
Injection: Dissolve the semi-pure fraction from column chromatography in the mobile phase and inject it onto the column.
-
Detection: Monitor the elution profile using a UV detector (GBLs typically have a weak chromophore and are monitored at low wavelengths, e.g., 210 nm) or an evaporative light scattering detector (ELSD).
-
Collection: Collect the peak corresponding to the retention time of the target compound.
-
Final Step: Remove the solvent under reduced pressure and/or by lyophilization to obtain the pure compound.
Structural Elucidation:
The identity and structure of the isolated compound must be confirmed using a combination of spectroscopic techniques.
| Technique | Information Provided | Expected Data for this compound |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | C₅H₈O₃, Molecular Weight: 116.12 g/mol .[8] |
| ¹H NMR | Number and type of protons, connectivity. | Signals corresponding to the hydroxymethyl group (CH₂OH), the methine proton (CH), and the two methylene groups (CH₂) of the lactone ring. |
| ¹³C NMR | Number and type of carbon atoms. | Five distinct carbon signals, including a characteristic downfield signal for the lactone carbonyl carbon (>170 ppm). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Broad absorption for the hydroxyl group (~3400 cm⁻¹) and a strong absorption for the γ-lactone carbonyl group (~1770 cm⁻¹). |
Table 2: Key analytical techniques for structural characterization.
Conclusion and Future Outlook
The successful isolation of this compound or its analogs from natural sources is a meticulous process that relies on a systematic and logical application of extraction and chromatographic principles. While a definitive, published protocol for this specific molecule remains elusive, the methodologies detailed in this guide, derived from the successful isolation of closely related natural butanolides, provide a robust and scientifically sound foundation for researchers. The causality-driven approach, from the initial choice of extraction solvent to the fine-tuning of chromatographic separations, ensures that the workflow is both adaptable and effective.
The confirmation of the structure through rigorous spectroscopic analysis is the final and most critical step, validating the entire isolation procedure. As interest in small, chiral molecules for drug development continues to grow, the ability to efficiently isolate and identify novel butanolides from the vast chemical diversity of the natural world will be an invaluable asset. Further research is warranted to screen a wider range of organisms for this and other related compounds, and to fully characterize their biological activities.
References
- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 2. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRDizin [search.trdizin.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologically active compounds in the Anoectochilus and Goodyera species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thermodynamic Properties of Substituted Dihydrofuranones: An In-depth Technical Guide for Drug Discovery and Development
Abstract
Substituted dihydrofuranones, a prevalent structural motif in numerous natural products and pharmacologically active compounds, are of significant interest to the drug discovery and development community. Their thermodynamic properties, including enthalpy, entropy, and Gibbs free energy of formation, are fundamental to understanding their stability, reactivity, and ultimately, their behavior in biological systems. A thorough grasp of these thermodynamic parameters can empower researchers to make more informed decisions during lead optimization, formulation development, and chemical process design. This in-depth technical guide provides a comprehensive overview of the experimental and computational methodologies used to determine the thermodynamic properties of substituted dihydrofuranones. It delves into the causality behind experimental choices, offers detailed protocols for key techniques, and presents available thermodynamic data to illuminate the structure-stability relationships within this important class of molecules.
Introduction: The Thermodynamic Landscape of Dihydrofuranones in Medicinal Chemistry
The dihydrofuranone core, a five-membered lactone, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of bioactive molecules.[1] Its prevalence stems from its ability to participate in various non-covalent interactions and its susceptibility to nucleophilic attack, which can be modulated by the nature and position of substituents. The thermodynamic stability of a drug candidate is a critical determinant of its shelf-life, bioavailability, and metabolic fate.[[“]][3] Understanding the thermodynamic properties of substituted dihydrofuranones is therefore not merely an academic exercise but a crucial component of rational drug design.[4][5]
A molecule's Gibbs free energy of formation (ΔG°f) dictates its spontaneity of formation and its relative stability compared to its isomers or decomposition products.[6] This free energy is a function of both enthalpy (ΔH°f), which reflects the bond energies within the molecule, and entropy (S°), which relates to the molecule's conformational freedom.[7] By dissecting these components, we can gain a deeper understanding of how structural modifications influence the overall stability of a dihydrofuranone derivative. For instance, the introduction of a bulky substituent may be enthalpically favorable due to the formation of strong bonds, but entropically unfavorable due to restricted rotation. This guide will explore the tools and techniques that allow us to quantify these effects.
Methodologies for Determining Thermodynamic Properties
The determination of thermodynamic properties of substituted dihydrofuranones can be approached through two complementary avenues: experimental calorimetry and computational chemistry.
Experimental Determination: The Power of Calorimetry
Calorimetry provides a direct measurement of the heat changes associated with chemical or physical processes, from which thermodynamic parameters can be derived.[8]
Static-bomb combustion calorimetry is a classic technique for determining the standard enthalpy of combustion (ΔH°c) of a solid or liquid organic compound.[9] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.
Expertise & Experience: The Rationale Behind the Method
The choice of bomb calorimetry is predicated on its ability to ensure complete and rapid combustion of the sample in a controlled environment. The constant volume nature of the experiment allows for the direct measurement of the change in internal energy (ΔU), which can then be readily converted to the change in enthalpy (ΔH). Benzoic acid is a commonly used standard for calibrating the calorimeter due to its well-characterized and highly reproducible heat of combustion.
Experimental Protocol: Step-by-Step Bomb Calorimetry
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the substituted dihydrofuranone sample.
-
For solid samples, press the powder into a firm pellet using a pellet press to ensure complete combustion.[10]
-
Place the pellet in the sample crucible.
-
-
Bomb Assembly:
-
Measure and weigh a 10 cm length of nichrome or iron ignition wire.[10]
-
Secure the wire to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.
-
Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.
-
Carefully seal the bomb.
-
-
Oxygen Pressurization:
-
Connect the bomb to an oxygen cylinder and slowly fill it to a pressure of 25-30 atm.[11]
-
Purge the bomb with oxygen before final pressurization to remove any atmospheric nitrogen.
-
-
Calorimeter Setup:
-
Place the sealed bomb in the calorimeter bucket.
-
Add a precise volume (e.g., 2000 mL) of deionized water to the bucket, ensuring the bomb is fully submerged.[12]
-
Assemble the calorimeter, including the lid, stirrer, and thermometer.
-
-
Combustion and Data Acquisition:
-
Allow the system to reach thermal equilibrium while stirring continuously.
-
Record the initial temperature for a set period to establish a baseline.
-
Ignite the sample by passing an electric current through the ignition wire.[11]
-
Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.
-
-
Post-Combustion Analysis:
-
Release the pressure from the bomb.
-
Open the bomb and inspect for any signs of incomplete combustion (e.g., soot).
-
Measure the length of any unburned ignition wire.
-
Data Analysis Workflow
Caption: Workflow for Bomb Calorimetry Data Analysis.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can be used to determine the enthalpy of fusion (melting) and vaporization, which are important for understanding the physical state and stability of a compound.[13]
Computational Chemistry: Predicting Thermodynamic Properties
Computational chemistry offers a powerful and cost-effective means to predict the thermodynamic properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally.[14]
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13] It is widely used to calculate the energies of molecules, from which thermodynamic properties can be derived.
Expertise & Experience: Choosing the Right Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like dihydrofuranones, hybrid functionals such as B3LYP and M06-2X often provide a good balance of accuracy and computational cost.[15] Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed.[14] The inclusion of a continuum solvation model (e.g., PCM) is crucial when modeling the thermodynamics in a specific solvent.
Computational Protocol: Step-by-Step DFT Calculation Workflow
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the substituted dihydrofuranone using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower level of theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.
-
-
DFT Input File Preparation:
-
Define the level of theory (functional and basis set), charge, and multiplicity of the molecule.
-
Specify the type of calculation: geometry optimization (Opt) followed by a frequency calculation (Freq).[16]
-
Include keywords for solvent effects if necessary.
-
-
Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry.
-
This calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Thermochemical Analysis:
-
Extract the electronic energy, enthalpy, and Gibbs free energy from the output file.
-
The standard enthalpy of formation can be calculated using isodesmic reactions, which help to cancel out systematic errors in the calculations.[15]
-
DFT Calculation and Analysis Pipeline
Caption: A typical workflow for DFT-based thermochemical analysis.
Data Presentation: Thermodynamic Properties of Dihydrofuranones
The following tables summarize available experimental and computational thermodynamic data for γ-butyrolactone (unsubstituted dihydrofuranone) and some of its derivatives. This data serves as a baseline for understanding the impact of substituents on the thermodynamic stability of the dihydrofuranone ring.
Table 1: Experimental Thermodynamic Data for γ-Butyrolactone
| Property | Value | Units | Reference |
| Enthalpy of Formation (liquid, 298.15 K) | -423.8 ± 1.1 | kJ/mol | [18] |
| Enthalpy of Formation (gas, 298.15 K) | -364.0 ± 3.0 | kJ/mol | [18] |
| Enthalpy of Vaporization (298.15 K) | 54.9 ± 0.2 | kJ/mol | [19] |
| Entropy (liquid, 298.15 K) | 188.4 ± 0.4 | J/(mol·K) | [18] |
Table 2: Computationally Derived Enthalpies of Formation for Substituted Furans and Related Compounds (Gas Phase, 298.15 K)
| Compound | ΔH°f (kJ/mol) | Computational Method | Reference |
| 2-Methoxyfuran | -188.3 | CBS-QB3/G3MP2B3 avg. | [20][21] |
| 3-Methoxyfuran | -171.9 | CBS-QB3/G3MP2B3 avg. | [20][21] |
| 2-Methylfuran | -76.4 ± 1.2 | Experimental | [22] |
| 2,5-Dimethylfuran | -128.1 ± 1.1 | Experimental | [22] |
Note: Data for a wider range of substituted dihydrofuranones is still an active area of research. The values presented for substituted furans can provide insights into the electronic effects of substituents on the furanoid ring system.
Structure-Stability Relationships and Implications for Drug Development
-
Ring Strain: The five-membered γ-lactone ring of dihydrofuranone possesses moderate ring strain, which influences its reactivity.[23]
-
Substituent Effects: The nature and position of substituents can significantly impact the thermodynamic stability of the dihydrofuranone ring.
-
Electronic Effects: Electron-donating groups can destabilize the lactone by increasing electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can enhance stability.
-
Steric Effects: Bulky substituents can introduce steric strain, which can either increase or decrease the overall stability depending on their position and interactions with the ring.
-
-
Thermodynamics in Drug Design: A drug candidate with a more favorable (more negative) Gibbs free energy of formation is generally more stable.[4][5] This stability is crucial for:
-
Shelf-life and Formulation: A thermodynamically stable compound is less likely to degrade over time, leading to a longer shelf-life and more robust formulations.
-
Metabolic Stability: While not a direct correlation, understanding the inherent stability of a molecule can provide clues about its susceptibility to metabolic transformations.
-
Binding Affinity: The thermodynamic properties of a ligand contribute to the overall thermodynamics of protein-ligand binding.[[“]] A more stable ligand may require less of an enthalpic or entropic penalty upon binding.
-
Conclusion and Future Directions
The thermodynamic properties of substituted dihydrofuranones are a critical aspect of their chemical and biological characterization. This guide has provided a comprehensive overview of the experimental and computational methodologies for determining these properties, along with available data and their implications for drug discovery and development. While bomb calorimetry and DFT calculations are powerful tools, there is a clear need for more systematic studies to generate a comprehensive database of thermodynamic data for a wider range of substituted dihydrofuranones. Such a database would be invaluable for developing quantitative structure-thermodynamic relationships (QSTR) that could be used to predict the stability of novel dihydrofuranone-based drug candidates, thereby accelerating the drug discovery process.
References
- 1. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Table of Thermodynamic Values [www2.chem.wisc.edu]
- 9. worldoftest.com [worldoftest.com]
- 10. General Bomb Run Procedure [uagra.uninsubria.it]
- 11. youtube.com [youtube.com]
- 12. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 13. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermochemistry of Hydroxyl and Hydroperoxide Substituted Furan, Methylfuran, and Methoxyfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. Butyrolactone [webbook.nist.gov]
- 19. Butyrolactone [webbook.nist.gov]
- 20. Structure and thermochemical properties of 2-methoxyfuran, 3-methoxyfuran, and their carbon-centered radicals using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Lactone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chirality and Stereoisomers of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
Executive Summary
4-(hydroxymethyl)dihydrofuran-2(3H)-one is a versatile five-membered lactone that serves as a critical chiral building block in the synthesis of complex molecules. Its significance is fundamentally tied to its stereochemistry, with a single chiral center at the C4 position giving rise to two distinct, non-superimposable mirror-image isomers: the (R)- and (S)-enantiomers. These enantiomers often exhibit profoundly different biological activities, sensory properties, and functionalities, making their stereoselective synthesis and analysis paramount in the pharmaceutical, fragrance, and fine chemical industries.[1][2] This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing the structural basis of its chirality, state-of-the-art stereoselective synthesis strategies, robust analytical protocols for enantiomeric discrimination, and the specific applications of each enantiopure form.
Introduction to this compound
This compound, also known as 3-hydroxymethyl-4-butanolide, is a γ-butyrolactone derivative featuring a primary alcohol functional group.[3] The core of its chemical utility and biological relevance lies in the tetrahedral carbon at the 4-position, which is substituted with four different groups (a hydrogen atom, a hydroxymethyl group, and two different points of attachment within the lactone ring), rendering it a stereocenter.[2]
The physical and chemical properties of this compound make it a versatile synthetic intermediate. The lactone ring is susceptible to nucleophilic attack and ring-opening, while the hydroxyl group offers a handle for further functionalization. The (S)-enantiomer, for instance, is recognized for its utility in crafting flavoring agents and fragrances due to its pleasant aroma profile.[1] More broadly, this class of chiral lactones is invaluable in drug development, where specific stereoisomers are often required to achieve desired therapeutic effects and minimize off-target activity.[1][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [1][3] |
| Molecular Weight | 116.12 g/mol | [1][3][6] |
| CAS Number (Racemate) | 36679-81-9 | [3][6][7] |
| CAS Number ((S)-enantiomer) | 32780-06-6 | [1] |
| Appearance | Colorless to clear liquid | [1] |
| Density | ~1.23 g/mL at 25 °C | [1] |
| Boiling Point | 110 - 115 °C at 0.2 mmHg | [1] |
| Refractive Index (n20/D) | ~1.47 | [1] |
Chirality and Stereoisomerism
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand.[2] In this compound, this property arises from the stereocenter at the C4 position. The two resulting enantiomers, (R)- and (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one, are identical in their chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.
While enantiomers share the same physical properties (e.g., boiling point, density, solubility in achiral solvents), they differ in their interaction with other chiral entities, including polarized light (optical activity) and biological receptors.[2] This distinction is critical in pharmacology, as one enantiomer of a drug may be therapeutically active while the other could be inactive or even cause adverse effects.[2][8]
Caption: The (S)- and (R)-enantiomers of this compound.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound and its analogs, achieving high enantiomeric excess (e.e.) is essential for their application. The primary strategies include asymmetric synthesis, where a specific enantiomer is formed preferentially, and chiral resolution, where a racemic mixture is separated.
Key Synthetic Approaches:
-
Asymmetric Catalysis: This highly efficient method uses a small amount of a chiral catalyst (organocatalyst, transition metal complex) to steer a reaction towards the formation of one enantiomer over the other.[9] For instance, the asymmetric reduction of a prochiral precursor followed by intramolecular cyclization can yield the desired chiral lactone.
-
Enzymatic Resolution: Enzymes are inherently chiral and can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the converted product. This method is valued for its high selectivity and environmentally benign reaction conditions.[8][10]
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure natural products (e.g., carbohydrates, amino acids) as starting materials, where the inherent chirality is transferred to the final product through a series of chemical transformations.
Caption: Generalized workflow for asymmetric synthesis of a chiral lactone.
Protocol: Representative Synthesis via Reductive Cyclization
This protocol describes a generalized method for synthesizing this compound from a suitable carboxylic acid precursor, adapted from common synthetic strategies for γ-lactones.[7][11]
-
Precursor Preparation: Begin with 5-oxotetrahydrofuran-3-carboxylic acid.
-
Reduction: Dissolve the precursor acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as borane dimethyl sulfide complex (BMS), dropwise to the stirred solution. The choice of a chiral reducing agent or catalyst at this stage would be critical for stereoselectivity.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Cyclization/Purification: The resulting crude product, this compound, can be purified via silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the final product.[7] The yield for such a reaction is typically high.[7]
Analytical Techniques for Chiral Discrimination
Verifying the optical purity of a chiral compound is a critical step in both research and manufacturing. The primary goal is to separate and quantify the two enantiomers to determine the enantiomeric excess (e.e.).
Chiral Chromatography
Chromatographic methods are the most powerful and widely used techniques for enantioseparation.[12][13] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for enantiomeric analysis.[13] Columns packed with CSPs, often based on polysaccharide derivatives like cellulose or amylose, are highly effective at resolving a wide range of racemic compounds.[14][15]
-
Gas Chromatography (GC): For volatile compounds, chiral GC using capillary columns coated with a chiral selector (e.g., cyclodextrin derivatives) provides excellent resolution.
Table 2: Example Chiral HPLC Method Parameters for a Dihydrofuranone Analog
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Eurocel 01) |
| Mobile Phase | Heptane / 1-Butanol (99.9:0.1, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 20 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| (Note: Conditions are illustrative, based on a similar structure, and require optimization for the specific analyte)[16] |
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// Edges A -> B -> C -> D -> E -> F -> G; }
Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.
Other Spectroscopic and Physical Methods
-
Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light to an equal but opposite degree. While essential for determining the direction of rotation (+ or -), it is less accurate for quantifying mixtures compared to chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the (R) and (S) forms, allowing for their quantification.[17]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a definitive determination of its absolute configuration.
Applications of Enantiopure Isomers
The distinct properties of the (R) and (S) enantiomers of 4-(substituted)-dihydrofuran-2-ones lead to their use in completely different industries.
Table 3: Summary of Enantiomer-Specific Applications
| Enantiomer | Field of Application | Specific Use and Rationale |
| (S)-enantiomer | Flavors & Fragrances, Cosmetics | Used as a flavoring agent and fragrance component in baked goods, beverages, and personal care products for its sweet, fruity aroma profile.[1] Also utilized for its moisturizing properties in skincare formulations.[1] |
| (R)-enantiomer (Analogs) | Pharmaceuticals | Serves as a crucial chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4] For example, the closely related (R)-4-propyldihydrofuran-2(3H)-one is a key building block for the antiepileptic drug Brivaracetam, where the (R)-configuration is essential for the drug's therapeutic activity.[5][8][11] |
The case of Brivaracetam highlights the paramount importance of stereochemistry in drug design. Using a racemic intermediate would result in a mixture of diastereomers that are difficult and costly to separate, while starting with the enantiopure (R)-lactone ensures the final product has the correct and highly pure stereochemistry required for clinical efficacy.[8][18]
Conclusion
This compound is more than a simple heterocyclic compound; it is a gateway to stereochemically complex and high-value molecules. The presence of a single stereocenter dictates its utility, bifurcating its applications into distinct industrial domains based on its (R) or (S) configuration. Advances in asymmetric synthesis and chiral analytical techniques have made it possible to produce and verify these enantiomers with exceptional purity, unlocking their full potential. For researchers and developers, a profound understanding of the chirality, stereoselective synthesis, and specific properties of each enantiomer is not merely academic—it is a prerequisite for innovation in fields ranging from medicinal chemistry to materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. This compound|lookchem [lookchem.com]
- 4. The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 36679-81-9 [chemicalbook.com]
- 7. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]
- 8. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 9. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
CAS number 36679-81-9 chemical information and safety data
Clarification Required: Chemical Identity Mismatch
To our valued researchers, scientists, and drug development professionals,
As your Senior Application Scientist, my primary commitment is to provide you with technical guides of the highest scientific integrity. In preparing the requested in-depth guide for CAS number 36679-81-9 , a critical discrepancy has been identified that requires your clarification to ensure the final document is accurate and relevant to your research needs.
Summary of the Discrepancy:
The provided CAS number 36679-81-9 is consistently and authoritatively identified in multiple chemical databases as 4-(Hydroxymethyl)dihydrofuran-2(3H)-one .[1][2][3][4][5]
However, the requested topic for the technical guide is "3-Oxo-3-(2-oxo-2-(p-tolyl)ethyl)propanenitrile" . A search for this specific chemical name did not yield a corresponding CAS number or readily available technical data.
This indicates a mismatch between the chemical identifier (CAS number) and the chemical name provided in your request. To proceed with the creation of a scientifically accurate and useful technical guide, it is imperative that we clarify which chemical is of interest to you.
Potential Chemicals of Interest
Based on the initial request, we have identified two plausible alternative compounds that are structurally related to the requested chemical name, along with the chemical corresponding to the provided CAS number. Please review the following options and confirm which chemical you would like the in-depth technical guide to focus on.
Option 1: The Chemical Corresponding to CAS 36679-81-9
-
Molecular Formula: C5H8O3[1]
-
Synopsis: This compound is a gamma-lactone derivative.
Option 2: A Structurally Related Propanenitrile Derivative
-
Synonyms: 4-Toluoylacetonitrile, 3-(4-Methylphenyl)-3-oxopropanenitrile, 4-Methylbenzoylacetonitrile[6]
-
Molecular Formula: C10H9NO[7]
-
Safety Information:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6][8] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only in well-ventilated areas.[6][8] Protective gloves, clothing, and eye/face protection are recommended.[8]
-
Option 3: Another Structurally Related Propanenitrile Derivative
-
Synonyms: 2-Thenoylacetonitrile, 3-Oxo-3-(thiophen-2-yl)propanenitrile[10]
-
Molecular Formula: C7H5NOS[9]
-
Molecular Weight: 151.19 g/mol [9]
-
Safety Information:
Path Forward
To ensure the final technical guide meets your specific research and development needs, please clarify which of these chemicals (or another, if none of these are correct) you would like us to focus on. Once we receive your confirmation, we will proceed with the in-depth research and compilation of the comprehensive technical guide as originally requested.
We await your guidance to ensure the delivery of a precise and valuable scientific resource.
Sincerely,
Your Senior Application Scientist
References
- 1. aablocks.com [aablocks.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]
- 4. This compound | 36679-81-9 [chemicalbook.com]
- 5. 36679-81-9 | this compound | Ambeed.com [ambeed.com]
- 6. 3-Oxo-3-(p-tolyl)propanenitrile | 7391-28-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. aobchem.com [aobchem.com]
- 8. 3-Oxo-3-(p-tolyl)propanenitrile | 7391-28-8 | TCI EUROPE N.V. [tcichemicals.com]
- 9. 3-Oxo-3-(2-thienyl)propionitrile 97 33898-90-7 [sigmaaldrich.com]
- 10. 3-Oxo-3-(2-thienyl)propanenitrile | 33898-90-7 | TCI EUROPE N.V. [tcichemicals.com]
Methodological & Application
Application Note & Synthesis Protocol: A High-Yield, Chemoselective Synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented method is based on the chemoselective reduction of 5-oxotetrahydrofuran-3-carboxylic acid using a borane dimethyl sulfide complex. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the chemical principles that ensure a high-yield and clean reaction. The process is robust, scalable, and leverages a commercially available starting material to deliver the target compound in excellent yield, reported at 92%[1].
Introduction and Rationale
This compound, also known as γ-butyrolactone-β-methanol, is a bifunctional molecule featuring a stable γ-lactone ring and a primary alcohol. This structure makes it an important intermediate for the synthesis of more complex molecules, including pharmaceuticals and natural products.
The primary challenge in synthesizing this molecule from its corresponding carboxylic acid is the selective reduction of the carboxyl group in the presence of the chemically similar, yet less reactive, lactone (cyclic ester) functionality. While powerful reducing agents like lithium aluminum hydride would reduce both groups, borane reagents exhibit remarkable chemoselectivity. Borane and its complexes, such as borane dimethyl sulfide (BMS), react rapidly with carboxylic acids while leaving esters and lactones largely untouched under controlled conditions[2]. This protocol leverages this selectivity to achieve a clean and high-yielding transformation.
Reaction Scheme:
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Supplier Notes |
| 5-Oxotetrahydrofuran-3-carboxylic acid | C₅H₆O₄ | 130.10 | 1.0 | 10.0 g | Purity >98% |
| Borane dimethyl sulfide complex (BMS) | BH₃·S(CH₃)₂ | 75.97 | ~1.2 | ~12.5 mL | 10 M solution in THF |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | - | 150 mL | <50 ppm H₂O, with BHT |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | - | 50 mL | For quenching |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 300 mL | ACS Grade or higher |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | 100 mL | |
| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - | 100 mL | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | For drying |
Equipment
-
Three-neck round-bottom flask (500 mL) with magnetic stir bar
-
Septa and glass stoppers
-
Addition funnel (125 mL)
-
Argon or Nitrogen gas inlet with bubbler
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glassware for extraction and filtration
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol
This protocol details the synthesis starting from 10.0 g of 5-oxotetrahydrofuran-3-carboxylic acid.
Reaction Setup
-
Drying Glassware: Ensure all glassware is oven-dried overnight at 120 °C and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the 500 mL three-neck flask with a magnetic stir bar, a rubber septum, a glass stopper, and the addition funnel. Purge the entire apparatus with dry argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charge the Flask: Under a positive flow of inert gas, add 5-oxotetrahydrofuran-3-carboxylic acid (10.0 g) to the flask.
-
Add Solvent: Using a cannula or dry syringe, add 100 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the Reaction: Place the flask in an ice-water bath and cool the solution to 0 °C.
Reagent Addition and Reaction
-
Prepare Reducing Agent: Using a dry syringe, carefully transfer the borane dimethyl sulfide complex solution (~12.5 mL, 10 M in THF) to the addition funnel. Dilute the BMS in the funnel with 50 mL of anhydrous THF.
-
Slow Addition: Add the BMS solution dropwise from the addition funnel to the stirred solution of the carboxylic acid over a period of 60-90 minutes. Maintain the internal temperature at 0-5 °C.
-
Expert Insight: A vigorous evolution of hydrogen gas will be observed initially as the borane reacts with the acidic proton of the carboxylic acid. The addition rate must be controlled to manage this off-gassing. The subsequent reduction is slower.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor Reaction: The reaction can be monitored by TLC (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid spot indicates completion.
Work-up and Quenching
-
Cool the Mixture: Re-cool the reaction flask to 0 °C using an ice-water bath.
-
Quench Excess Reagent: Very slowly and carefully, add anhydrous methanol dropwise to the reaction mixture. Vigorous hydrogen evolution will occur. Continue adding methanol until the gas evolution ceases (approx. 50 mL).
-
Safety Precaution: The quenching process is highly exothermic and produces flammable hydrogen gas. Perform this step slowly in a well-ventilated fume hood, away from ignition sources.
-
-
Solvent Removal: Remove the solvent (THF and Methanol) under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of Boron: Add 50 mL of methanol to the resulting oil and evaporate again. Repeat this step two more times to remove boron impurities as volatile trimethyl borate.
Purification
-
Extraction: Dissolve the crude oil in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL).
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.
-
Column Chromatography (If Necessary): If the crude product shows significant impurities by NMR or TLC, purify it via silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70% EtOAc). The product is a polar compound. The expected yield is approximately 8.2 g (92%)[1].
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
References
Application Notes & Protocols: Asymmetric Synthesis of (R)-4-(hydroxymethyl)dihydrofuran-2(3H)-one
Abstract
(R)-4-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as (R)-γ-hydroxymethyl-γ-butyrolactone, is a pivotal chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Its defined stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides in-depth technical protocols and scientific rationale for two distinct and robust methods for the asymmetric synthesis of this valuable intermediate: Catalytic Asymmetric Hydrogenation and Chiral Pool Synthesis . These methods were selected to represent two major strategies in modern asymmetric synthesis, offering high enantioselectivity, scalability, and practical applicability for researchers in drug discovery and process development.
Introduction: The Significance of a Chiral Lactone
The γ-butyrolactone scaffold is a privileged structure found in a vast array of natural products.[1][2] When substituted, as in the case of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a stereocenter is created, leading to two enantiomers. The (R)-enantiomer is a key intermediate in the synthesis of various therapeutic agents, including the antiepileptic drug Brivaracetam.[1][3] Consequently, the development of efficient, stereoselective methods to access the (R)-enantiomer in high purity is a critical objective in synthetic organic chemistry.[4]
This document details two field-proven approaches:
-
Method A: Catalytic Asymmetric Hydrogenation: This approach builds the chiral center by using a chiral transition metal catalyst to stereoselectively deliver hydrogen to a prochiral olefin. It is an elegant and highly efficient method for creating stereocenters.
-
Method B: Chiral Pool Synthesis: This strategy leverages the innate chirality of readily available natural products, such as amino acids, to serve as the starting point, preserving the stereochemical integrity throughout the synthetic sequence.[5][6]
Method A: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol focuses on the highly enantioselective hydrogenation of a γ-hydroxybutenolide precursor using a rhodium catalyst complexed with a chiral bisphosphine ligand. The choice of ligand is paramount as it creates the chiral environment around the metal center, dictating the facial selectivity of the hydrogenation.
Principle and Rationale
The core of this method is the enantioselective reduction of the carbon-carbon double bond in the precursor, 4-(hydroxymethyl)furan-2(5H)-one. A chiral rhodium catalyst, such as one formed in situ from [Rh(NBD)₂]BF₄ and a chiral ligand like ZhaoPhos, coordinates to the olefin.[1][2] The steric and electronic properties of the chiral ligand block one face of the olefin from the catalyst's active site, allowing hydrogen to be delivered preferentially to the other face, thus generating the desired (R)-enantiomer with high fidelity. The presence of a co-catalyst or additive, such as a weak acid, can further enhance catalytic activity and selectivity.
Experimental Workflow Diagram
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Detailed Protocol
This protocol is adapted from the rhodium-catalyzed hydrogenation methodology described by Zhang et al.[2]
Materials & Reagents:
-
4-(hydroxymethyl)furan-2(5H)-one (Substrate)
-
[Rh(NBD)₂]BF₄ (Rhodium Precursor)
-
(S,S,S)-ZhaoPhos (Chiral Ligand)
-
Trifluoroacetic acid (CF₃COOH, Additive)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen (H₂), high purity
-
High-pressure autoclave with magnetic stirring
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(NBD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%) to a vial containing anhydrous DCM. Stir the solution at room temperature for 20 minutes.
-
Reaction Setup: To a glass liner for the autoclave, add the substrate, 4-(hydroxymethyl)furan-2(5H)-one (1.0 equiv).
-
Charging the Reactor: Transfer the substrate-containing liner into the autoclave. Via syringe, add the pre-formed catalyst solution, followed by the additive (10 mol%).
-
Hydrogenation: Seal the autoclave, purge it three times with H₂, and then pressurize to 50 atm with H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 24 hours.
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-4-(hydroxymethyl)dihydrofuran-2(3H)-one.
-
Analysis: Determine the yield. Confirm the structure via ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data
| Parameter | Value | Reference |
| Substrate Loading | 0.1 mmol | [2] |
| Catalyst Loading | 1.0 mol% | [2] |
| H₂ Pressure | 50 atm | [2] |
| Temperature | Room Temp. | [2] |
| Reaction Time | 24 h | [2] |
| Isolated Yield | >95% | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
Method B: Chiral Pool Synthesis from L-Glutamic Acid
This approach utilizes L-glutamic acid, an inexpensive and enantiomerically pure amino acid, as the starting material. The synthesis leverages the inherent (S)-stereocenter of L-glutamic acid, which is transformed into the desired (R)-stereocenter of the target lactone through a sequence involving a key inversion step.
Principle and Rationale
Chiral pool synthesis is a powerful strategy that avoids the need for an asymmetric induction step by starting with a molecule that already possesses the required chirality.[5] The synthesis begins with the diazotization of L-glutamic acid, which converts the primary amine into a hydroxyl group with retention of configuration, forming (S)-2-hydroxyglutaric acid. This intermediate is then cyclized to form a lactone. The key to achieving the final (R)-configuration lies in subsequent chemical manipulations that proceed with a defined stereochemical outcome (e.g., inversion or retention) at the chiral center. A common sequence involves converting the carboxylic acid to a primary alcohol.
Synthetic Pathway Diagram
Caption: Key transformations in the chiral pool synthesis.
Detailed Protocol
This protocol is a representative procedure based on established transformations of glutamic acid derivatives.
Materials & Reagents:
-
L-Glutamic Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Standard glassware for reaction, extraction, and purification
Procedure:
Step 1: Diazotization and Lactonization
-
Dissolve L-glutamic acid (1.0 equiv) in an aqueous solution of sulfuric acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equiv) dropwise, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature until gas evolution ceases (approx. 4-6 hours).
-
Concentrate the reaction mixture under reduced pressure. The resulting crude (S)-2-hydroxyglutaric acid will spontaneously lactonize upon heating or under acidic conditions, which can be carried forward.
Step 2: Selective Reduction 5. Dissolve the crude lactone-acid intermediate from the previous step in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. 6. Slowly add borane dimethyl sulfide complex (approx. 1.5-2.0 equiv) dropwise. 7. After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours. 8. Quenching: Cool the reaction back to 0 °C and cautiously add methanol dropwise to quench the excess borane complex until gas evolution stops. 9. Workup: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. 10. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by silica gel column chromatography to yield the final (R)-product.
Expected Outcome
This route provides a reliable and cost-effective method for producing the target molecule on a large scale. While the per-step yields may be lower than the catalytic method, the low cost of the starting material makes it economically viable. The enantiomeric purity of the final product is directly dependent on the enantiopurity of the starting L-glutamic acid, which is typically >99%.
| Parameter | Typical Value |
| Overall Yield | 40-60% over 2 steps |
| Starting Material Cost | Low |
| Scalability | High |
| Enantiomeric Purity | >99% |
Product Characterization
Independent of the synthetic method, the final product must be rigorously characterized to confirm its identity and purity.
-
Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure.
-
Enantiomeric Excess (ee) Analysis: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) is the standard method for determining the enantiomeric purity of the final product. The sample is compared against a racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers and to calculate their ratio.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer, with the sign of rotation being compared to literature values.
Conclusion
This application note has detailed two robust and highly selective methods for the synthesis of (R)-4-(hydroxymethyl)dihydrofuran-2(3H)-one. The Rhodium-Catalyzed Asymmetric Hydrogenation offers exceptional enantioselectivity and high yield, making it ideal for applications where efficiency and purity are paramount.[1][2][7] The Chiral Pool Synthesis from L-Glutamic Acid provides a cost-effective and scalable alternative, relying on a readily available natural starting material.[5][6] The choice between these methods will depend on project-specific factors such as scale, cost considerations, and available equipment. Both protocols represent state-of-the-art approaches to accessing this critical chiral intermediate for the pharmaceutical industry.
References
- 1. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. baranlab.org [baranlab.org]
- 7. researchgate.net [researchgate.net]
Asymmetric synthesis of (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one
Application Note & Protocol Guide
Topic: Asymmetric Synthesis of (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one
Abstract
(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as (S)-γ-hydroxymethyl-γ-butyrolactone, is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and pharmaceuticals. Its stereodefined structure provides a valuable scaffold for constructing more complex chiral architectures. This document provides an in-depth guide to the asymmetric synthesis of this compound, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore three robust and distinct strategies: leveraging the natural chiral pool, employing catalytic asymmetric hydrogenation, and utilizing chemoenzymatic kinetic resolution. Each section includes detailed, field-tested protocols, data interpretation, and mechanistic insights to ensure scientific integrity and reproducibility.
Introduction: The Significance of a Versatile Chiral Lactone
The γ-butyrolactone framework is a privileged structure found in numerous natural products exhibiting a wide array of biological activities.[1] When substituted with specific stereochemistry, these lactones become powerful intermediates for targeted synthesis. (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one is particularly valuable due to its bifunctional nature—containing both a lactone and a primary alcohol—which allows for diverse subsequent modifications. Its applications range from the synthesis of flavoring agents to the development of complex pharmaceutical compounds.[2]
The primary synthetic challenge lies in the precise control of the stereocenter at the C4 position. Achieving high enantiomeric purity is critical, as the biological activity of the final target molecule is often dependent on a single enantiomer. This guide details three effective methodologies to achieve this stereocontrol, each with unique advantages concerning starting materials, scalability, and catalytic systems.
Strategic Approaches to Asymmetric Synthesis
We present three distinct and authoritative strategies for synthesizing the target molecule in high enantiomeric purity.
Strategy I: Chiral Pool Synthesis from L-Glutamic Acid
Expertise & Experience: This is a classic and reliable "chiral pool" approach, where the desired stereocenter is derived from a readily available and inexpensive enantiopure starting material, L-glutamic acid.[3] The synthesis relies on a well-established sequence of reactions to convert the amino acid into the target lactone while retaining the original stereochemistry. Although it involves multiple steps, the procedure is robust and avoids the need for expensive asymmetric catalysts or chiral chromatography. The key transformation is the stereospecific deamination of the α-amino group with retention of configuration, followed by reduction and lactonization.[4]
Workflow Diagram: Chiral Pool Synthesis
References
Application Notes and Protocols: The Strategic Use of 4-(Hydroxymethyl)dihydrofuran-2(3H)-one as a Versatile Chiral Building Block in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a valuable chiral building block derived from the chiral pool. We will delve into its key synthetic transformations, offering detailed protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development, aiming to leverage this versatile synthon for the efficient construction of complex, stereochemically defined molecules.
Introduction: The Power of the Chiral Pool
In the realm of asymmetric synthesis, the "chiral pool" represents a collection of readily available, enantiomerically pure compounds derived from natural sources. These molecules serve as powerful starting materials, allowing for the transfer of their inherent chirality into complex target molecules, thereby circumventing the need for de novo asymmetric syntheses. Among these, this compound, often referred to as γ-hydroxymethyl-γ-butyrolactone, has emerged as a particularly useful C5 synthon. Both enantiomers, (R)- and (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one, are commercially available and serve as foundational materials for the synthesis of a wide array of pharmaceuticals, natural products, and other biologically active compounds.
This guide will illuminate the strategic applications of this building block, focusing on key transformations and providing practical, field-tested protocols.
Key Synthetic Transformations and Applications
The synthetic utility of this compound stems from its bifunctional nature, possessing a lactone and a primary alcohol. These two functional groups can be manipulated either independently or in concert to achieve a variety of synthetic outcomes.
Protection and Activation of the Primary Alcohol
A common initial step in the utilization of this building block is the protection of the primary alcohol to prevent its interference in subsequent reactions. The choice of protecting group is crucial and depends on the planned synthetic route.
Alternatively, the alcohol can be activated to facilitate nucleophilic substitution. This is typically achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate.
Protocol 1: Tosylation of (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one
This protocol details the conversion of the primary alcohol to a tosylate, a versatile intermediate for nucleophilic substitution.
-
Step 1: Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Step 2: Cooling: Cool the solution to 0 °C using an ice bath.
-
Step 3: Addition of Reagents: Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Step 4: Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Step 5: Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Step 6: Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate.
Nucleophilic Substitution at the C5 Position
With the primary alcohol activated as a tosylate or mesylate, a wide range of nucleophiles can be introduced at the C5 position. This is a powerful strategy for carbon-carbon and carbon-heteroatom bond formation.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product | Typical Yield |
| Sodium Azide (NaN3) | 4-(azidomethyl)dihydrofuran-2(3H)-one | >90% |
| Sodium Cyanide (NaCN) | 4-(cyanomethyl)dihydrofuran-2(3H)-one | ~85% |
| Lithium Aluminium Hydride (LiAlH4) | Tetrahydrofuran-2-ylmethanol | >95% |
| Grignard Reagents (RMgX) | Diols (via ring opening) | Variable |
Oxidation of the Primary Alcohol
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, opening up further synthetic possibilities.
Protocol 2: Parikh-Doering Oxidation to the Aldehyde
This protocol utilizes the mild Parikh-Doering conditions to achieve oxidation to the aldehyde without epimerization of the chiral center.
-
Step 1: Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (R)-4-(hydroxymethyl)dihydrofuran-2(3H)-one (1.0 eq) in anhydrous DMSO (0.2 M).
-
Step 2: Addition of Reagents: Add triethylamine (5.0 eq) followed by the dropwise addition of a solution of sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO.
-
Step 3: Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Step 4: Workup: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Step 5: Purification: Purify the crude product by flash column chromatography.
Ring-Opening Reactions of the Lactone
The lactone moiety can be opened by various nucleophiles, leading to the formation of γ-substituted carboxylic acids or their derivatives. This strategy is particularly useful for the synthesis of open-chain chiral molecules.
dot
Caption: Synthetic pathways from this compound.
Application in the Total Synthesis of Biologically Active Molecules
The versatility of this compound is best demonstrated through its application in the total synthesis of complex natural products and pharmaceuticals.
Synthesis of (+)-Brefeldin A
(+)-Brefeldin A is a macrolide antibiotic that has garnered significant attention due to its unique biological activity. The synthesis of this molecule often utilizes chiral building blocks to establish its multiple stereocenters. In several reported syntheses, derivatives of this compound have been employed to install the chiral center at C4.
Synthesis of HIV Protease Inhibitors
The development of effective HIV protease inhibitors has been a landmark achievement in medicinal chemistry. Many of these drugs are chiral and require stereoselective synthetic routes. For instance, the synthesis of Atazanavir, a potent HIV protease inhibitor, has been accomplished using (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one as a starting material to introduce a key chiral fragment.
dot
Caption: Generalized workflow for the synthesis of chiral amines.
Conclusion
This compound is a testament to the power and elegance of chiral pool synthesis. Its ready availability in both enantiomeric forms, coupled with its versatile chemical reactivity, makes it an indispensable tool for the modern synthetic chemist. The ability to selectively manipulate the alcohol and lactone functionalities allows for the construction of a diverse array of chiral intermediates and final target molecules in a highly stereocontrolled manner. The protocols and examples provided herein serve as a starting point for harnessing the full potential of this remarkable chiral building block.
Application Note: Strategic Derivatization of 4-(hydroxymethyl)dihydrofuran-2(3H)-one for Bioassay Screening
An in-depth guide for researchers, scientists, and drug development professionals on the derivatization of 4-(hydroxymethyl)dihydrofuran-2(3H)-one for the generation of compound libraries for biological screening.
Introduction: The γ-Butyrolactone Scaffold as a Privileged Structure
The γ-butyrolactone ring is a core structural motif found in a multitude of natural products and pharmacologically active compounds.[1] This five-membered lactone system is prevalent in signaling molecules, such as bacterial quorum sensing autoinducers, and serves as a versatile scaffold in medicinal chemistry.[2][3] this compound, a readily available chiral building block, presents an ideal starting point for the construction of diverse chemical libraries.[4][5][6] Its primary hydroxyl group offers a reactive handle for a wide array of chemical transformations, allowing for systematic modification of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.
This guide provides a detailed framework for the strategic derivatization of this compound. It outlines several robust synthetic protocols, explains the rationale behind each derivatization strategy, and offers guidance on relevant bioassays for screening the resulting compound library. The furanone core and its derivatives have shown potential in various therapeutic areas, including as enzyme inhibitors and mineralocorticoid receptor antagonists, highlighting the value of exploring their chemical space.[7][8][9]
Part 1: Derivatization Strategies at the Hydroxymethyl Position
The primary alcohol of the parent compound is the focal point for derivatization. The following sections detail four reliable methods to generate esters, ethers, carbamates, and precursors for "click" chemistry, thereby creating a library with diverse functional groups.
Esterification: Modulating Polarity and Mimicking Natural Ligands
Rationale: Esterification is a fundamental and highly effective method for derivatization.[10] By introducing various acyl groups, from simple alkyl chains to complex aromatic and heterocyclic moieties, a researcher can finely tune the lipophilicity and steric profile of the molecule. This strategy is particularly relevant for creating analogs of natural esters or prodrugs designed to be cleaved by cellular esterases. The Fischer esterification offers a straightforward, acid-catalyzed method suitable for simple alcohols and carboxylic acids.[11][12]
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of 4-(acetoxymethyl)dihydrofuran-2(3H)-one as a representative example.
Materials:
-
This compound (1.0 eq)
-
Acetic acid (10 eq, serving as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add an excess of acetic acid (10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per mmol of starting material) to the stirred solution.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.
Workflow Diagram: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Williamson Ether Synthesis: Introducing Stable, Lipophilic Groups
Rationale: Ether linkages are significantly more stable to hydrolysis than esters, making them ideal for scaffolds intended to remain intact under biological conditions. The Williamson ether synthesis allows for the introduction of a wide variety of alkyl and aryl groups, providing a robust method to alter steric hindrance and lipophilicity. The protocol involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an appropriate alkyl halide.
Experimental Protocol: Benzyl Ether Formation
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete alkoxide formation.
-
Cool the reaction mixture back down to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Carbamate Synthesis: Incorporating Hydrogen-Bonding Moieties
Rationale: The carbamate functional group is a key feature in many approved drugs, acting as a stable mimic of an amide or ester with distinct hydrogen bonding capabilities.[14] Synthesizing carbamate derivatives can significantly alter a molecule's interaction with biological targets.[15][16] A common and effective method involves reacting the alcohol with an isocyanate.[16]
Experimental Protocol: Reaction with Phenyl Isocyanate
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Triethylamine (TEA, 1.1 eq) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or THF
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 eq) to the solution.
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl solution, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude carbamate by flash column chromatography or recrystallization.
Workflow Diagram: Carbamate Synthesis
Caption: Workflow for Carbamate Synthesis via Isocyanate.
Installation of a "Click" Chemistry Handle: Enabling Bioorthogonal Ligation
Rationale: "Click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for bioconjugation.[17][18] By appending an azide or alkyne handle to the scaffold, the resulting derivative can be easily "clicked" onto a wide range of reporter tags, biomolecules, or surfaces that bear the complementary functional group.[19] This two-step approach vastly expands the utility of the core molecule. This protocol details the installation of an azide group via tosylation and subsequent nucleophilic substitution.
Experimental Protocol: Synthesis of 4-(azidomethyl)dihydrofuran-2(3H)-one
Step A: Tosylation of the Alcohol Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure (Step A):
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl (to remove pyridine), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. The tosylate is often used in the next step without further purification.
Step B: Azide Substitution Materials:
-
Crude tosylate from Step A (1.0 eq)
-
Sodium azide (NaN₃, 3.0 eq)
-
Dimethylformamide (DMF)
Procedure (Step B):
-
Dissolve the crude tosylate in DMF.
-
Add sodium azide (3.0 eq) and heat the mixture to 60-70 °C.
-
Monitor the reaction by TLC until the starting tosylate is consumed (typically 4-12 hours).
-
Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water (to remove DMF) and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-(azidomethyl)dihydrofuran-2(3H)-one.
Workflow Diagram: Azide Handle Installation
Caption: Two-step workflow for azide installation.
Part 2: Bioassay Considerations and Protocols
The structural similarity of the γ-butyrolactone core to N-acyl homoserine lactones (AHLs) makes this library of derivatives particularly interesting for screening against bacterial quorum sensing (QS).[2][3] QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. Inhibition of QS is a promising anti-virulence strategy.
Recommended Bioassay: Anti-Quorum Sensing Activity using Vibrio fischeri
Rationale: The bacterium Vibrio fischeri uses an AHL-based QS system to regulate bioluminescence.[2] This provides a convenient and quantifiable readout for QS activity. Antagonists will compete with the natural AHL and reduce light output.
Protocol: Vibrio fischeri Bioluminescence Inhibition Assay
Materials:
-
Vibrio fischeri reporter strain (e.g., ATCC 7744)
-
Appropriate growth medium (e.g., Luria-Bertani salt medium)
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
-
N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) as the agonist
-
96-well microtiter plates (opaque-walled for luminescence)
-
Luminometer for plate reading
Procedure:
-
Grow an overnight culture of Vibrio fischeri at 28 °C with shaking.
-
The next day, dilute the overnight culture into fresh medium to an OD₆₀₀ of ~0.1.
-
In a 96-well plate, add a sub-threshold concentration of the agonist 3-oxo-C6-HSL to all wells (except negative controls) to induce a baseline luminescence.
-
Add serial dilutions of your test compounds to the wells. Include appropriate controls:
-
Negative Control: Cells + medium only.
-
Positive Control: Cells + medium + agonist.
-
Solvent Control: Cells + medium + agonist + vehicle (e.g., DMSO).
-
-
Incubate the plate at 28 °C for a set period (e.g., 4-6 hours).
-
Measure the luminescence of each well using a plate-reading luminometer.
-
In a parallel plate, measure the optical density (OD₆₀₀) to assess if the compounds inhibit bacterial growth (bacteriostatic/bactericidal effects) rather than specifically targeting QS.
-
Calculate the percent inhibition of luminescence for each compound concentration relative to the positive control. Plot the data to determine IC₅₀ values.
Data Summary
Systematic recording of synthetic and biological data is crucial.
Table 1: Summary of Derivatization Reactions
| Strategy | Reagents | Key Conditions | Product Type |
|---|---|---|---|
| Esterification | Carboxylic Acid, H₂SO₄ | 80-90 °C, 2-4h | Ester |
| Etherification | NaH, Alkyl Halide | 0 °C to RT, overnight | Ether |
| Carbamate Synthesis | Isocyanate, TEA | RT, 1-3h | Carbamate |
| Azide Installation | 1. TsCl, Pyridine; 2. NaN₃ | 1. RT; 2. 60-70 °C | Azide |
Table 2: Template for Bioassay Data Collection
| Compound ID | Structure/Modification | IC₅₀ (µM) Quorum Sensing | MIC (µM) Antibacterial | Notes |
|---|---|---|---|---|
| Parent | -CH₂OH | >100 | >100 | Starting Material |
| LIB-001 | Ester (Acetate) | |||
| LIB-002 | Ether (Benzyl) | |||
| LIB-003 | Carbamate (Phenyl) |
| ... | ... | | | |
Conclusion
This application note provides a comprehensive and actionable guide for the derivatization of this compound. The detailed protocols for esterification, etherification, carbamate synthesis, and click-handle installation empower researchers to rapidly generate a chemically diverse library of compounds. By systematically modifying the core scaffold and screening these derivatives in relevant biological assays, such as the described quorum sensing inhibition assay, researchers in drug discovery and chemical biology can efficiently explore the structure-activity relationships of the versatile γ-butyrolactone class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10 [mdpi.com]
- 4. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 36679-81-9 [chemicalbook.com]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 8. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijabbr.com [ijabbr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Click Chemistry and Other Functional Group Modifications—Chapter 3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. Click Chemistry [organic-chemistry.org]
Protocol for the Purification of 4-(hydroxymethyl)dihydrofuran-2(3H)-one by Column Chromatography
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral building block and a member of the γ-butyrolactone (GBL) family, using silica gel column chromatography. The protocol is designed for researchers in organic synthesis and drug development, emphasizing the scientific principles behind each step to ensure reproducibility and high purity of the final product. This guide covers stationary phase selection, mobile phase optimization, sample loading, gradient elution, and post-purification analysis.
Introduction and Scientific Principle
This compound is a valuable intermediate in the synthesis of various natural products and pharmacologically active molecules.[1][2] Its structure, featuring both a polar hydroxyl (-OH) group and a moderately polar lactone ring, necessitates a robust purification method to remove non-polar and highly polar impurities often present after synthesis.
Column chromatography is an adsorption-based separation technique ideal for this purpose.[3][4] The principle relies on the differential partitioning of components in a mixture between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent). For the target molecule, silica gel, a polar adsorbent, is employed as the stationary phase. A mobile phase of gradually increasing polarity is used to first wash away weakly-adsorbing, non-polar impurities. As the eluent polarity is increased, it competes more effectively with the polar target molecule for the adsorption sites on the silica, thereby eluting it from the column, separated from the more strongly-adsorbing polar impurities which are retained longer.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel | Adsorbent for separation |
| Geduran® Si 60, 230-400 mesh (0.040-0.063 mm) | High-resolution flash chromatography | |
| Mobile Phase Solvents | n-Hexane or Heptane (ACS Grade) | Non-polar eluent component |
| Ethyl Acetate (ACS Grade) | Polar eluent component | |
| Crude Sample | This compound (post-synthesis workup) | Mixture to be purified |
| Sample Loading Adsorbent | Celite® 545 or Silica Gel (60 Å, 230-400 mesh) | For dry loading of the sample |
| TLC Supplies | Silica gel 60 F254 plates | Monitoring reaction and column fractions |
| TLC Visualization Reagent | Potassium Permanganate (KMnO₄) stain or p-Anisaldehyde stain | Staining agent for visualizing hydroxyl compounds |
| Apparatus | Glass chromatography column, flasks, fraction collector/test tubes, clamps, etc. | Standard laboratory glassware |
Experimental Protocol: Step-by-Step Purification
This protocol is optimized for purifying approximately 1-5 grams of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
Step 1: Thin Layer Chromatography (TLC) Analysis and Solvent System Selection
Before setting up the column, it is crucial to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture where the target compound has a Retardation Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[5][6]
-
Spotting: Dissolve a small amount of the crude mixture in a solvent like ethyl acetate and spot it on a TLC plate.
-
Development: Develop several plates using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Visualization: Visualize the plates under UV light (if any components are UV-active) and then stain with potassium permanganate. The target compound, containing a hydroxyl group, will appear as a yellow/brown spot on a purple background.
-
Selection: Choose a solvent system that gives the desired Rf value for the product and shows clear separation from other spots. For this compound, a 2:1 or 1:1 Hexane:Ethyl Acetate mixture is often a good starting point for elution, while a more non-polar mixture (e.g., 4:1) will be the initial eluent for the column.
Step 2: Column Preparation (Wet Slurry Packing)
Proper column packing is critical to prevent cracking or channeling of the stationary phase, which would lead to poor separation.
-
Setup: Securely clamp a glass column in a vertical position. Place a small plug of glass wool or cotton at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top of the plug.
-
Slurry Preparation: In a beaker, create a slurry of silica gel with the initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). A common rule of thumb is to use 30-50 g of silica for every 1 g of crude material.
-
Packing: With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to encourage even packing of the silica gel. Add more slurry as needed until the desired column height is reached.
-
Equilibration: Once packed, do not allow the solvent level to drop below the top of the silica bed. Add a final ~1 cm layer of sand on top of the silica to prevent disturbance during sample and eluent addition. Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated.
Step 3: Sample Preparation and Loading (Dry Loading Method)
Dry loading is highly recommended as it typically results in better separation and sharper bands compared to wet loading, especially for samples that are oils or have limited solubility in the initial eluent.[7][8]
-
Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add Adsorbent: Add 2-3 times the mass of the crude product in silica gel or celite to the solution.
-
Evaporation: Thoroughly mix and remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Loading: Carefully and evenly add the powdered sample to the top layer of sand in the prepared column.
Step 4: Gradient Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with a range of polarities.[7]
-
Initial Elution: Begin eluting with the low-polarity solvent system (e.g., 100% Hexane or 9:1 Hexane:Ethyl Acetate). This will wash out any non-polar impurities.
-
Gradient Increase: Systematically increase the proportion of ethyl acetate in the mobile phase. A typical gradient might be:
-
2 column volumes of 9:1 Hexane:EtOAc
-
3 column volumes of 4:1 Hexane:EtOAc
-
3-5 column volumes of 3:2 Hexane:EtOAc (the product is expected to elute here)
-
2 column volumes of 1:1 Hexane:EtOAc (to elute more polar impurities)
-
-
Fraction Collection: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL test tubes or vials).
-
Monitoring: Regularly analyze the collected fractions by TLC to track the elution of the product. Spot every few fractions on a single TLC plate to identify which ones contain the pure compound.
Step 5: Product Isolation and Analysis
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.
-
Solvent Removal: Remove the eluent from the combined fractions using a rotary evaporator under reduced pressure. Be mindful of the product's boiling point to avoid loss.
-
Yield and Purity: Weigh the resulting oil or solid to determine the final yield. Confirm the purity by running a final TLC, which should show a single spot.
-
Structural Confirmation: The identity and structural integrity of the purified compound should be confirmed by spectroscopic methods, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained spectra should be compared with literature data or predicted spectra.[9][10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation / Overlapping Bands | Incorrect solvent system; Column overloaded; Poor column packing. | Re-optimize the eluent using TLC. Use more silica gel relative to the crude sample mass. Repack the column carefully. |
| Product Elutes Too Quickly | The mobile phase is too polar. | Start with a less polar solvent mixture (e.g., increase the hexane ratio). |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the ethyl acetate concentration. A small percentage of methanol can be added if necessary. |
| Cracked or Channeling Column | Silica gel dried out; Column packed unevenly. | Never let the solvent level drop below the top of the silica bed. Ensure the slurry is homogeneous and packed with gentle, consistent tapping. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By carefully selecting the solvent system based on preliminary TLC analysis and employing a gradient elution with a dry-loaded sample, researchers can achieve high purity of the target compound, which is essential for subsequent synthetic applications and biological testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rnlkwc.ac.in [rnlkwc.ac.in]
- 4. jackwestin.com [jackwestin.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0032965) [hmdb.ca]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0035143) [hmdb.ca]
The Versatile Chiral Precursor: Application of 4-(Hydroxymethyl)dihydrofuran-2(3H)-one in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Chiral Lactones in Drug Development
In the landscape of modern pharmaceutical synthesis, the quest for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a drug molecule can profoundly influence its pharmacological activity, efficacy, and safety profile. Chiral building blocks, which possess inherent stereochemistry, are therefore invaluable assets in the synthetic chemist's toolbox. Among these, 4-(hydroxymethyl)dihydrofuran-2(3H)-one and its derivatives stand out as versatile and strategically important precursors. This γ-butyrolactone scaffold, featuring a key stereocenter and a modifiable hydroxymethyl group, serves as a gateway to a range of complex molecular architectures.
The significance of this class of molecules is underscored by their role in the synthesis of several key pharmaceuticals. The lactone ring is amenable to a variety of chemical transformations, including ring-opening reactions with nucleophiles, reductions, and modifications of the side chain. This flexibility allows for the construction of diverse heterocyclic and acyclic structures that are central to the mechanism of action of many drugs. This guide provides an in-depth exploration of the synthetic utility of this compound and its analogues, with a focus on practical applications in the synthesis of antiepileptic and antiviral medications. We will delve into the underlying chemical principles that govern these transformations and provide detailed protocols to empower researchers and drug development professionals in their synthetic endeavors.
Application I: Synthesis of Brivaracetam, a High-Affinity Antiepileptic Agent
Brivaracetam is a second-generation antiepileptic drug that acts as a high-affinity ligand for synaptic vesicle protein 2A (SV2A). Its synthesis provides a compelling case study for the strategic use of a chiral lactone precursor, specifically (R)-4-propyldihydrofuran-2(3H)-one, a derivative of our title compound. The use of this enantiomerically pure starting material is crucial for obtaining the desired stereoisomer of Brivaracetam, thereby avoiding costly and complex chiral separation steps later in the synthesis.[1]
The synthetic strategy hinges on the nucleophilic ring-opening of the lactone, followed by the formation of the pyrrolidinone core of the Brivaracetam molecule.
Synthetic Workflow for Brivaracetam from (R)-4-propyldihydrofuran-2(3H)-one
Caption: Synthetic workflow for Brivaracetam.
Protocol 1: Synthesis of Brivaracetam from (R)-4-propyldihydrofuran-2(3H)-one
This protocol outlines a general procedure for the synthesis of Brivaracetam from its key chiral lactone intermediate. The process involves two main stages: the ring-opening of the lactone to form a reactive intermediate, and the subsequent coupling with (S)-2-aminobutanamide to form the final drug molecule.
Part A: Ring-Opening of (R)-4-propyldihydrofuran-2(3H)-one
-
Principle: The lactone ring is opened under acidic conditions using a bromide source, such as trimethylsilyl bromide (TMSBr) or hydrobromic acid (HBr), to generate a γ-bromo carboxylic acid derivative. This intermediate is highly reactive and is typically used in the next step without extensive purification.
-
Materials:
-
(R)-4-propyldihydrofuran-2(3H)-one
-
Trimethylsilyl bromide (TMSBr) or 48% Hydrobromic acid (HBr)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of (R)-4-propyldihydrofuran-2(3H)-one in anhydrous dichloromethane under an inert atmosphere, add trimethylsilyl bromide dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, the solvent is removed under reduced pressure to yield the crude γ-bromo acid derivative. This intermediate is used directly in the next step.
-
Part B: Coupling with (S)-2-aminobutanamide
-
Principle: The γ-bromo acid derivative is coupled with (S)-2-aminobutanamide. The amino group of the butanamide acts as a nucleophile, displacing the bromide and subsequently cyclizing to form the pyrrolidinone ring of Brivaracetam.
-
Materials:
-
Crude γ-bromo acid derivative from Part A
-
(S)-2-aminobutanamide hydrochloride
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
Acetonitrile or another suitable polar aprotic solvent
-
-
Procedure:
-
Dissolve the crude γ-bromo acid derivative in acetonitrile.
-
Add (S)-2-aminobutanamide hydrochloride and the base to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the crude Brivaracetam is purified by recrystallization or column chromatography.
-
| Parameter | Value | Reference |
| Starting Material | (R)-4-propyldihydrofuran-2(3H)-one | [1] |
| Key Reagents | TMSBr, (S)-2-aminobutanamide | |
| Overall Yield | >60% (typical) | |
| Chiral Purity | >99% ee | [1] |
Application II: Synthesis of Levetiracetam, a Broad-Spectrum Anticonvulsant
Levetiracetam, another widely used antiepileptic drug, shares a structural similarity with Brivaracetam, featuring a central pyrrolidinone core. Its synthesis can also be approached using a chiral lactone precursor, although various synthetic routes exist. The use of an enantiomerically pure starting material ensures the formation of the pharmacologically active (S)-enantiomer of Levetiracetam.
Synthetic Workflow for Levetiracetam
Caption: A possible synthetic workflow for Levetiracetam.
Protocol 2: General Strategy for Levetiracetam Synthesis via a Chiral Intermediate
This protocol outlines a conceptual pathway for the synthesis of Levetiracetam, emphasizing the formation of the key chiral intermediate and its subsequent conversion to the final product.
Part A: Formation of the Chiral Amide Intermediate
-
Principle: A common strategy involves the reaction of (S)-2-aminobutanol with a protected glycinonitrile, followed by hydrolysis to the corresponding amide. The chirality is introduced from the readily available (S)-2-aminobutanol.
-
Materials:
-
(S)-2-aminobutanol
-
Chloroacetonitrile
-
A suitable base (e.g., sodium carbonate)
-
Sulfuric acid for hydrolysis
-
-
Procedure:
-
React (S)-2-aminobutanol with chloroacetonitrile in the presence of a base to form (S)-2-(cyanomethylamino)butanol.
-
Treat the resulting amino nitrile with concentrated sulfuric acid to hydrolyze the nitrile group to an amide, yielding (S)-2-(2-amino-2-oxoethylamino)butanol.
-
Part B: Cyclization to Levetiracetam
-
Principle: The intermediate from Part A is then cyclized to form the pyrrolidinone ring. This can be achieved through various methods, including intramolecular dehydration or conversion of the alcohol to a leaving group followed by intramolecular nucleophilic substitution.
-
Materials:
-
(S)-2-(2-amino-2-oxoethylamino)butanol
-
A dehydrating agent (e.g., sulfuric acid) or reagents to convert the alcohol to a leaving group (e.g., thionyl chloride followed by a base)
-
-
Procedure (via dehydration):
-
Heat the amino alcohol amide from Part A in the presence of a strong acid catalyst like sulfuric acid.
-
The intramolecular cyclization occurs via dehydration to form Levetiracetam.
-
The crude product is then purified by recrystallization from a suitable solvent.
-
| Parameter | Value | Reference |
| Chiral Source | (S)-2-aminobutanol | |
| Key Transformation | Intramolecular Cyclization | |
| Pharmacologically Active Enantiomer | (S)-Levetiracetam | |
| Therapeutic Use | Antiepileptic |
Broader Applications and Future Perspectives
The utility of this compound and its derivatives extends beyond the synthesis of antiepileptic drugs. The γ-butyrolactone core is a prevalent motif in a vast array of natural products with diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.[2] For instance, the α-methylene-γ-butyrolactone moiety is a key pharmacophore in many sesquiterpene lactones known for their anti-inflammatory effects.[3]
Furthermore, the chiral tetrahydrofuran ring system, which can be derived from this compound, is a fundamental component of many nucleoside analogues used as antiviral agents.[4][5][6][7] The ability to control the stereochemistry at multiple centers of the tetrahydrofuran ring is crucial for the biological activity of these compounds.
The ongoing exploration of new synthetic methodologies, including biocatalysis and novel organometallic catalysis, continues to expand the synthetic chemist's ability to manipulate the γ-butyrolactone scaffold. These advancements will undoubtedly lead to the development of more efficient and stereoselective routes to existing pharmaceuticals and pave the way for the discovery of new therapeutic agents based on this versatile chiral precursor.
Conclusion
This compound and its analogues are powerful and versatile chiral precursors in pharmaceutical synthesis. Their strategic application, as exemplified by the synthesis of Brivaracetam and the conceptual pathways to Levetiracetam, highlights the importance of enantiomerically pure building blocks in modern drug development. The chemical tractability of the γ-butyrolactone ring system allows for its conversion into a variety of complex molecular architectures, making it a cornerstone in the synthesis of a growing number of bioactive molecules. As our understanding of disease pathways deepens and the demand for more sophisticated and targeted therapies grows, the role of such versatile chiral precursors will only become more critical.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
High-Throughput Screening of Dihydrofuranone Derivatives: Application Notes and Protocols for Drug Discovery
Introduction: The Therapeutic Potential of the Dihydrofuranone Scaffold
The dihydrofuranone moiety, a prominent five-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. These derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. A particularly noteworthy application of dihydrofuranone derivatives is in the modulation of bacterial quorum sensing, a cell-to-cell communication system that governs virulence and biofilm formation in many pathogenic bacteria. By interfering with these signaling pathways, dihydrofuranone-based compounds offer a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.
The vast chemical space accessible through the derivatization of the dihydrofuranone core necessitates the use of high-throughput screening (HTS) methodologies to efficiently identify and characterize novel bioactive candidates. HTS enables the rapid evaluation of large compound libraries, accelerating the pace of drug discovery and development. This guide provides detailed application notes and experimental protocols for three distinct HTS assays designed to assess the therapeutic potential of dihydrofuranone derivatives: a cell-based cytotoxicity assay, a biochemical enzyme inhibition assay targeting NAD+-dependent dehydrogenases, and a cell-based quorum sensing inhibition assay.
These protocols are designed to be robust, reproducible, and amenable to automation, providing researchers, scientists, and drug development professionals with the tools to effectively screen and identify promising dihydrofuranone-based lead compounds.
I. Cell-Based Phenotypic Screening: Cytotoxicity Assessment
A primary and crucial step in the evaluation of any compound library is the assessment of cytotoxicity. This initial screen serves a dual purpose: to identify potential anticancer agents and to flag compounds with general toxicity early in the drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.
Causality Behind Experimental Choices
The selection of the MTT assay for HTS is based on its established reliability, straightforward protocol, and compatibility with multi-well plate formats. The assay's endpoint, a colorimetric change, is easily quantifiable using a standard microplate reader. The choice of cell lines should be tailored to the specific therapeutic area of interest. For general toxicity screening, a panel of cell lines representing different tissue origins is recommended. For anticancer drug discovery, a selection of relevant cancer cell lines is appropriate. The final dimethyl sulfoxide (DMSO) concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay for High-Throughput Screening
Materials:
-
Dihydrofuranone derivative library (dissolved in DMSO)
-
Selected cell line(s) (e.g., HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the dihydrofuranone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[3]
-
Data Presentation: Cytotoxicity of Dihydrofuranone Derivatives
The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50).
| Compound ID | Target Cell Line | IC50 (µM) |
| DHF-1 | A549 | 15.2 |
| DHF-2 | HeLa | > 100 |
| DHF-3 | HepG2 | 8.7 |
| Doxorubicin (Control) | A549 | 0.5 |
II. Biochemical Assay: Inhibition of NAD+-Dependent Dehydrogenases
Many enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor for their catalytic activity. NAD+-dependent dehydrogenases, in particular, play critical roles in various metabolic pathways, including glycolysis, the citric acid cycle, and amino acid metabolism. Inhibition of these enzymes can have significant therapeutic implications. This section describes a general high-throughput biochemical assay to screen for dihydrofuranone derivatives that inhibit NAD+-dependent dehydrogenase activity. The assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.
Causality Behind Experimental Choices
The choice of a specific NAD+-dependent dehydrogenase should be guided by the therapeutic target of interest. For instance, dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, has been investigated as a target for inhibitors with scaffolds that can be related to dihydrofuranones.[4][5] A fluorescence-based readout is often preferred for HTS due to its higher sensitivity and wider dynamic range compared to absorbance. A coupled enzymatic assay, where the NADH produced reduces a pro-fluorescent substrate to a fluorescent product, is a common strategy. The concentrations of the enzyme and substrate are typically kept at or below their Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
Experimental Workflow: NAD+-Dependent Dehydrogenase Inhibition Assay
Caption: Workflow for an NAD+-dependent dehydrogenase inhibition assay.
Detailed Protocol: Fluorescence-Based NAD+-Dependent Dehydrogenase Inhibition Assay
Materials:
-
Purified recombinant NAD+-dependent dehydrogenase (e.g., Dihydroorotate Dehydrogenase)
-
Substrate for the chosen enzyme
-
β-NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Dihydrofuranone derivative library (in DMSO)
-
NADH detection reagent (e.g., a commercial kit containing a reductase and a pro-fluorescent substrate)
-
Black, flat-bottom 384-well plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare a solution containing the substrate and NAD+ in assay buffer. The final concentrations should be at or near the Km values.
-
Prepare serial dilutions of the dihydrofuranone derivatives in DMSO.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler or a multichannel pipette, dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well plate.
-
Include appropriate controls: positive control (a known inhibitor of the enzyme) and negative control (DMSO vehicle).
-
-
Enzyme and Substrate Addition:
-
Add the enzyme solution to all wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate/NAD+ solution to all wells.
-
-
Enzymatic Reaction:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction should be in the linear range.
-
-
Signal Detection:
-
Stop the enzymatic reaction (if necessary, depending on the detection reagent).
-
Add the NADH detection reagent to all wells according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Presentation: Inhibition of NAD+-Dependent Dehydrogenase
The inhibitory activity is quantified by determining the IC50 value for each compound.
| Compound ID | Target Enzyme | IC50 (µM) |
| DHF-4 | Dihydroorotate Dehydrogenase | 5.8 |
| DHF-5 | Dihydroorotate Dehydrogenase | 22.1 |
| DHF-6 | Dihydroorotate Dehydrogenase | > 100 |
| Leflunomide (Control) | Dihydroorotate Dehydrogenase | 0.9 |
III. Cell-Based Quorum Sensing Inhibition Assay
Bacterial quorum sensing (QS) is a fascinating cell-to-cell communication process that allows bacteria to coordinate their gene expression and behavior in a population density-dependent manner. In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS controls the production of virulence factors and the formation of biofilms, which are highly resistant to antibiotics.[6] Dihydrofuranone derivatives, particularly halogenated furanones, have been identified as potent inhibitors of QS.[7] This section details a high-throughput screening assay using a reporter gene strain to identify dihydrofuranone derivatives that inhibit QS.
Causality Behind Experimental Choices
The use of a bacterial reporter strain is a common and effective strategy for screening QS inhibitors. These strains are engineered to produce a quantifiable signal, such as light (bioluminescence) or a fluorescent protein (e.g., GFP), in response to QS activation. For example, a P. aeruginosa strain can be constructed with the promoter of a QS-regulated gene fused to a luciferase or GFP reporter gene.[8][9] When QS is active, the reporter gene is expressed, producing a measurable signal. The addition of a QS inhibitor will disrupt this process, leading to a decrease in the signal. Chromobacterium violaceum is another commonly used reporter strain that produces a purple pigment called violacein in a QS-dependent manner, providing a simple colorimetric readout for QS inhibition.[1][2][3][10][11] The assay is performed at sub-inhibitory concentrations of the test compounds to ensure that the observed reduction in the reporter signal is due to QS inhibition and not bacterial killing.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
Caption: Simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa and the inhibitory action of dihydrofuranone derivatives.
Detailed Protocol: C. violaceum-Based Quorum Sensing Inhibition Assay
Materials:
-
Chromobacterium violaceum CV026 (a mutant that does not produce its own autoinducer but produces violacein in response to exogenous short-chain acyl-homoserine lactones)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (HHL)
-
Dihydrofuranone derivative library (in DMSO)
-
Sterile 96-well flat-bottom plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.
-
-
Assay Plate Setup:
-
In a 96-well plate, add a fixed concentration of HHL (e.g., 1 µM) to each well.
-
Add serial dilutions of the dihydrofuranone derivatives to the wells. Include a vehicle control (DMSO) and a positive control (a known QS inhibitor).
-
-
Inoculation and Incubation:
-
Dilute the overnight culture of C. violaceum CV026 to an OD600 of approximately 0.1.
-
Inoculate each well of the 96-well plate with the diluted bacterial culture.
-
Incubate the plate at 30°C for 24 hours with gentle shaking.
-
-
Assessment of Growth Inhibition:
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. Compounds that significantly inhibit growth should be excluded from the QS inhibition analysis.
-
-
Quantification of Violacein Production:
-
To quantify violacein production, add a solubilizing agent (e.g., DMSO or ethanol) to each well and mix thoroughly to lyse the cells and extract the pigment.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 585 nm.
-
-
Data Analysis:
-
Calculate the percentage of violacein inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each active compound.
-
Data Presentation: Quorum Sensing Inhibition by Dihydrofuranone Derivatives
| Compound ID | Target Organism | IC50 (µM) for Violacein Inhibition |
| DHF-7 | C. violaceum CV026 | 12.5 |
| DHF-8 | C. violaceum CV026 | 3.2 |
| DHF-9 | C. violaceum CV026 | > 50 |
| Furanone C-30 (Control) | C. violaceum CV026 | 1.8 |
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the initial characterization of dihydrofuranone derivative libraries. The cytotoxicity screen is an essential first step to identify compounds with potential anticancer activity and to eliminate broadly toxic molecules. The biochemical assay for NAD+-dependent dehydrogenase inhibition offers a targeted approach to discover enzyme inhibitors with therapeutic potential in metabolic and other diseases. Finally, the quorum sensing inhibition assay provides a powerful tool to identify novel anti-virulence agents that could combat bacterial infections without promoting antibiotic resistance.
By employing these HTS methodologies, researchers can efficiently navigate the vast chemical landscape of dihydrofuranone derivatives and accelerate the identification of promising lead compounds for further preclinical and clinical development. The integration of these assays into a comprehensive screening cascade will undoubtedly facilitate the discovery of the next generation of therapeutics derived from this versatile chemical scaffold.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. academicjournals.org [academicjournals.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa quorum sensing and biofilm attenuation by a di-hydroxy derivative of piperlongumine (PL-18) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quorum-Sensing Genes in Pseudomonas aeruginosa Biofilms: Their Role and Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(hydroxymethyl)dihydrofuran-2(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important γ-butyrolactone derivative. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scale, and desired purity. Some common approaches include:
-
Reduction of 5-Oxotetrahydrofuran-3-carboxylic acid: This method involves the reduction of the carboxylic acid group to a primary alcohol, which can be achieved with high yield using reagents like borane dimethyl sulfide complex in tetrahydrofuran.[1]
-
Oxidative Lactonization of 1,4-Diols: Substituted 1,4-diols can be selectively oxidized to form the corresponding γ-butyrolactones.[2] Catalytic systems such as RuCl₃/NaIO₄ have been shown to be effective for this transformation.[2]
-
Dehydrogenative Cyclization of 1,4-Butanediol: This process can be catalyzed by various transition metals, including palladium and copper-based catalysts, to produce γ-butyrolactone.[3][4]
-
Hydrolysis and Lactonization of Cyanohydrins: Optically pure versions of similar lactones have been synthesized by the hydrolysis of a cyano group to a carboxylic acid followed by in-situ lactonization under acidic or basic conditions.[5][6]
Q2: I am experiencing a significantly lower yield than reported in the literature. What are the first things I should check?
Low yields can stem from a variety of factors. A systematic approach to troubleshooting is crucial. Start by verifying the following:
-
Reagent Quality: Ensure the purity and activity of your starting materials and reagents. Degradation of reagents, especially oxidants or reducing agents, is a common culprit.
-
Reaction Conditions: Double-check all reaction parameters, including temperature, reaction time, and stoichiometry. Even minor deviations can have a significant impact on yield.
-
Atmosphere: For reactions sensitive to air or moisture, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process.
-
Work-up and Purification: Inefficient extraction, product decomposition during purification (e.g., on silica gel), or the formation of azeotropes can lead to product loss.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Incomplete Reaction or Stalling
Symptom: TLC or GC-MS analysis shows a significant amount of starting material remaining even after the recommended reaction time.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagent | The stoichiometry of a key reagent (e.g., oxidant, reducing agent) may be insufficient due to inaccurate measurement or degradation. | - Accurately re-measure and add a slight excess (e.g., 1.1-1.2 equivalents) of the limiting reagent.- Use a freshly opened or recently standardized reagent. |
| Catalyst Deactivation | In catalytic reactions, the catalyst may have lost its activity due to impurities in the starting materials or solvent, or improper handling. | - Use purified starting materials and dry, deoxygenated solvents.- For heterogeneous catalysts, ensure proper activation and handling procedures are followed. |
| Low Reaction Temperature | The activation energy for the reaction may not be met at the current temperature. | - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. |
| Poor Solubility | One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. | - Choose a solvent in which all reactants are fully soluble at the reaction temperature.- Consider using a co-solvent to improve solubility. |
Issue 2: Formation of Significant Byproducts
Symptom: Multiple unexpected spots on TLC or peaks in GC-MS, leading to a complex mixture and difficult purification.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-oxidation or Over-reduction | The primary alcohol of the product can be further oxidized to a carboxylic acid, or the lactone can be further reduced. | - Carefully control the stoichiometry of the oxidizing or reducing agent.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Use a milder or more selective reagent. |
| Side Reactions of the Starting Material | Depending on the synthetic route, the starting material may undergo competing reactions. For example, in diol oxidation, intermolecular etherification can occur. | - Optimize the reaction conditions (e.g., temperature, concentration) to favor the desired pathway.- Consider protecting sensitive functional groups in the starting material.[7] |
| Decomposition of Product | The target lactone may be unstable under the reaction or work-up conditions, especially in the presence of strong acids or bases at elevated temperatures. | - Perform the reaction at the lowest effective temperature.- Neutralize the reaction mixture promptly during work-up.- Use milder purification techniques, such as flash chromatography with a neutral stationary phase. |
| Polymerization | Under harsh conditions, such as high temperatures or strong acid catalysis, furan derivatives can be prone to polymerization, leading to insoluble byproducts.[7] | - Employ milder reaction conditions, such as using Lewis acids instead of strong Brønsted acids.- Run the reaction at a lower concentration to disfavor bimolecular side reactions.[7] |
Experimental Protocols: Key Methodologies
Protocol 1: Synthesis via Reduction of 5-Oxotetrahydrofuran-3-carboxylic acid
This protocol is adapted from a known high-yield synthesis.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-oxotetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add borane dimethyl sulfide complex (BMS) (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting low yield in your synthesis.
Caption: A logical workflow for troubleshooting low yield.
References
- 1. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-phase lactonization of butane-1,4-diol into γ-butyrolactone over palladium supported on K-L zeolite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. benchchem.com [benchchem.com]
Identification and characterization of byproducts in the synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
Technical Support Center: Synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of this compound. It addresses common challenges related to byproduct formation, identification, and characterization, offering troubleshooting strategies and detailed analytical protocols to ensure high product purity and process robustness.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproduct risks?
The most prevalent and scalable method for synthesizing this compound is the selective oxidation of tetrahydrofurfuryl alcohol (THFA).[1][2] This method is favored for its use of a readily available, bio-derived starting material.[3] However, like any oxidation reaction, it is susceptible to the formation of byproducts through under- or over-oxidation. Another classical, though less common, route involves the reduction and cyclization of derivatives of glutamic acid.[4] This route can introduce byproducts related to incomplete reaction or side reactions of the amino and carboxylic acid functionalities.
Q2: Why is rigorous byproduct identification critical in the synthesis of this molecule?
Q3: What are the most likely byproducts to be encountered during the oxidation of tetrahydrofurfuryl alcohol (THFA)?
Based on the reaction mechanism, several classes of byproducts can be anticipated:
-
Unreacted Starting Material: Tetrahydrofurfuryl alcohol (THFA).
-
Over-oxidation Products: Further oxidation of the target lactone can lead to ring-opening and the formation of species like succinic acid or other dicarboxylic acids.
-
Intermediate Aldehyde: The corresponding aldehyde, 4-(formyl)dihydrofuran-2(3H)-one, may be present if the oxidation is incomplete.
-
Solvent-Related Impurities: If a solvent is used, it may degrade or participate in side reactions.
The formation of these is highly dependent on catalyst choice, reaction conditions (temperature, pressure), and the specific oxidizing agent used.[6]
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental issues in a practical question-and-answer format.
Problem: My GC-MS analysis shows several unexpected peaks alongside my product.
Q: How can I begin to identify these unknown compounds?
A: A systematic approach is crucial. First, check for the presence of your starting material, tetrahydrofurfuryl alcohol. Its mass spectrum is well-documented. For other peaks, utilize the NIST/Wiley mass spectral libraries for preliminary matches. However, be aware that library matching alone is not definitive proof. Scrutinize the fragmentation pattern of the unknown peak. For instance, a loss of a water molecule (M-18) or a formyl group (M-29) can provide clues about the structure. The molecular ion peak (M+) gives the molecular weight, which is a critical piece of information for proposing elemental compositions.[5]
Workflow for Tentative Peak Identification
Caption: Workflow for identifying unknown chromatographic peaks.
Problem: My product purity is low after standard purification (e.g., distillation).
Q: I'm struggling to separate a persistent impurity. What could it be?
A: If an impurity co-distills with your product, it likely has a very similar boiling point and polarity. Unreacted tetrahydrofurfuryl alcohol (Boiling Point: ~178 °C) has a boiling point close enough to the target product to make simple distillation challenging. Another possibility is a structural isomer that may have formed under certain catalytic conditions.
Q: How can I improve my purification strategy to remove these challenging byproducts?
A: For impurities with close boiling points, fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) is superior to simple distillation. Alternatively, column chromatography on silica gel can be highly effective. Since this compound is a polar molecule, a solvent system with a gradient of ethyl acetate in hexanes is a good starting point. The lactone, alcohol, and potential acid byproducts will have different affinities for the silica, enabling separation.
Problem: I want to proactively minimize byproduct formation.
Q: What are the key reaction parameters I should optimize?
A: Catalyst selection and reaction conditions are paramount for selectivity.[2]
-
Temperature Control: Over-oxidation is often exacerbated by excessive heat. Running the reaction at the lowest effective temperature can significantly improve selectivity for the desired lactone.
-
Oxidant Stoichiometry: Using a large excess of the oxidizing agent can drive the reaction towards unwanted over-oxidation products. Carefully control the molar equivalents of your oxidant.
-
Catalyst Loading: The amount of catalyst can influence reaction rate and selectivity. A systematic screen of catalyst loading is recommended during process optimization.
-
Reaction Time: Monitor the reaction progress by taking aliquots for GC-MS analysis. Stop the reaction once the consumption of the starting material plateaus to prevent the subsequent conversion of your product into byproducts.
Key Synthesis & Byproduct Pathways
Caption: Synthesis of the target lactone and potential side reactions.
Detailed Analytical Protocols
Protocol 1: GC-MS Method for Byproduct Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for separating and identifying volatile and semi-volatile byproducts in this synthesis.[1][7]
1. Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent like ethyl acetate or methanol.
-
Vortex until fully dissolved.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.
2. Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity column, e.g., Rxi-5Sil MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation for a range of polarities, from the starting alcohol to the lactone and acid byproducts.[7] |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min | Separates volatile impurities at the beginning and elutes higher boiling point compounds effectively. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 35 - 450 m/z | Covers the expected mass range of the starting material, product, and likely byproducts. |
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent for each peak to estimate the relative abundance of each component.
-
Perform library searches and manual spectral interpretation as described in the troubleshooting guide.
References
- 1. aminer.org [aminer.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
Welcome to the technical support center for 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral building block and versatile intermediate in pharmaceutical and specialty chemical synthesis.[1] Achieving high purity of this hydroxylated lactone is critical for downstream applications, yet its physicochemical properties present unique challenges. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated methodologies to help you navigate these complexities and achieve your desired product quality.
Section 1: Frequently Asked Questions - Common Purification Hurdles
This section addresses the most common issues encountered during the purification of this compound.
Q1: My final product has low purity after synthesis and initial workup. What are the likely culprits?
A: Low purity typically stems from incomplete reactions or the formation of side products. The most common impurities are residual starting materials, such as 5-oxotetrahydrofuran-3-carboxylic acid if you are using a reduction pathway, or byproducts from the specific reagents used.[2] The polarity of the hydroxyl group can also lead to strong binding with certain catalysts or reagents, carrying them through the workup.
-
Expert Insight: Before attempting purification, it is crucial to identify the nature of the impurities. A simple ¹H NMR or GC-MS of the crude product is invaluable. Knowing whether the impurity is more or less polar than your target compound, or if it's an acidic/basic residue, will dictate the most efficient purification strategy.
Q2: My isolated product is a yellow or dark-colored oil. How can I decolorize it?
A: Color impurities are often high molecular weight, conjugated byproducts formed during the reaction or from slight degradation during workup.
-
Causality: The color indicates the presence of chromophores, which are typically non-volatile and polar. They can arise from overheating or prolonged reaction times.
-
Solution: A simple and effective lab-scale solution is to treat a solution of the crude product (e.g., in ethyl acetate or dichloromethane) with activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite® to remove the carbon. For more stubborn color bodies, treatment with activated alumina during filtration can also be effective.[3]
Q3: I'm struggling to remove water from my sample. Why is it persistent and what is the best drying method?
A: The hydroxyl group on this compound makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can act as a significant impurity, potentially affecting reaction yields and promoting the slow hydrolysis of the lactone ring back to the open-chain hydroxy acid.[4]
-
Recommended Methods:
-
Azeotropic Distillation: Dissolve the compound in a solvent that forms a low-boiling azeotrope with water, such as toluene. Distilling off the azeotrope effectively removes water. This must be done under reduced pressure to avoid thermal degradation of the product.
-
Drying Agents: For solvent-based solutions, use anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient quantity and stirring time.
-
High Vacuum: For the neat oil, drying under high vacuum (e.g., <1 mmHg) at a gentle temperature (30-40°C) for several hours can remove residual water and solvents. A patent for purifying γ-butyrolactone (GBL) suggests a pre-distillation heat treatment to remove water, though this may be too harsh for this hydroxylated derivative.[5]
-
Q4: My recovery is very low after purification. What are the most common causes of product loss?
A: Product loss can occur at multiple stages and is often linked to the compound's high polarity and water solubility.
-
During Aqueous Workup: The compound has some solubility in water.[6] During liquid-liquid extractions, repeated extractions (3-5 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are necessary to maximize recovery from the aqueous phase.
-
During Chromatography: The polar nature of the molecule can cause it to bind strongly to silica gel, leading to streaking and incomplete elution. If the compound is not fully eluted from the column, yield will be compromised.
-
During Distillation: Thermal decomposition at high temperatures is a primary cause of yield loss.[1] Additionally, mechanical loss due to the high viscosity of the oil and transfer steps can be significant, especially on a small scale.
Q5: Is this compound thermally stable? What precautions are necessary during heating?
A: Like many lactones, it has limited thermal stability. Prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, can catalyze decomposition, polymerization, or ring-opening. The key is to minimize both the temperature and the duration of heating. Vacuum distillation is strongly preferred over atmospheric distillation to lower the boiling point significantly.[1]
Section 2: Troubleshooting Guide - Optimizing Purification Techniques
Focus Area: High-Vacuum Distillation
Q: My compound is decomposing during distillation, even under vacuum. What is happening and how can I prevent it?
A: Decomposition suggests the distillation "pot" temperature is still too high. This can be due to an insufficient vacuum or the presence of non-volatile acidic/basic impurities that catalyze degradation.
-
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum pump is in good condition and all joints in your glassware are perfectly sealed. A target pressure of <0.5 mmHg is ideal to achieve a lower boiling point.[1]
-
Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor travels, reducing the required temperature and heating time.
-
Pre-neutralize: Before distilling, dissolve the crude product in a solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, then dry thoroughly.
-
Add an Inert Boiling Aid: Using a magnetic stir bar or boiling chips ensures smooth boiling and prevents bumping, which can lead to localized overheating.
-
Focus Area: Column Chromatography
Q: My compound is streaking badly on the silica gel column, resulting in poor separation and low recovery. How do I achieve sharp bands?
A: Tailing or streaking is a classic sign of strong, non-ideal interactions between your polar compound and the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Optimize the Eluent: Start with a moderately polar solvent system like Hexane:Ethyl Acetate (1:1) and gradually increase the polarity. A common and effective system is a gradient of Dichloromethane (DCM) to DCM:Methanol (e.g., 98:2 to 95:5).
-
Add a Modifier: Adding a small amount (0.5-1%) of a competitive polar modifier to your eluent can drastically improve peak shape. For neutral/acidic compounds, a few drops of acetic acid can help. For this alcohol, a small amount of methanol is often sufficient to occupy the most active sites on the silica, allowing your compound to elute more symmetrically.
-
Use Deactivated Silica: You can purchase silica gel with a lower activity or pre-treat standard silica gel by flushing the packed column with your eluent containing 1% triethylamine if basic impurities are suspected, though this is less common for this compound.
-
Check Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a sample-to-silica mass ratio of 1:30 to 1:100 for difficult separations.
-
Focus Area: Crystallization
Q: I am trying to crystallize my product, but it keeps oiling out or won't precipitate. What should I try?
A: Crystallization of hydroxylated lactones can be notoriously difficult due to their tendency to form supersaturated solutions and their structural similarity to many solvents.[7]
-
Troubleshooting Steps:
-
Solvent Screening: The key is finding a solvent system where the compound is soluble when hot but poorly soluble when cold. Start with single solvents like ethyl acetate, isopropyl acetate, or methyl ethyl ketone (MEK). Binary solvent systems are often more effective. For example, dissolve the oil in a minimal amount of a good solvent (like methanol or acetone) and slowly add a poor solvent (like hexanes, diethyl ether, or toluene) at an elevated temperature until turbidity persists. Then, cool slowly.
-
Slow Cooling is Crucial: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly over several hours, then transfer to a refrigerator (4°C), and finally to a freezer (-20°C).[7]
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by High-Vacuum Fractional Distillation
This protocol is suitable for purifying >5g of crude material that is thermally sensitive.
-
Preparation: Ensure the crude this compound is free of water and non-volatile salts. If necessary, perform an aqueous workup followed by drying with MgSO₄.
-
Apparatus Setup: Assemble a short-path distillation apparatus with a vacuum-jacketed Vigreux column. Use high-vacuum grease on all joints. Place a stir bar in the distillation flask.
-
Evacuation: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly evacuate the system to a pressure below 0.5 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a temperature controller.
-
Fraction Collection: Slowly raise the temperature. Collect and discard any initial low-boiling fractions (forerun). The main fraction should be collected at the expected boiling point (approx. 110-115 °C at 0.2 mmHg).[1]
-
Termination: Once the main fraction is collected and the distillation rate drops, stop heating. Allow the system to cool completely before slowly venting to atmospheric pressure.
SOP 2: Purification by Silica Gel Flash Chromatography
This protocol is ideal for small-scale (<5g) purification and for separating impurities with different polarities.
-
Column Packing: Dry-pack a glass column with silica gel (230-400 mesh). Wet the column with the starting eluent (e.g., 100% Dichloromethane or 30% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent or DCM. Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the starting solvent, collecting fractions. Gradually increase the eluent polarity (e.g., by slowly increasing the percentage of ethyl acetate or by adding methanol up to 5%).
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate or p-anisaldehyde).
-
Product Pooling: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
SOP 3: Purity Assessment
Confirming the purity of the final product is a critical final step.
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show clean signals corresponding to the product structure and the absence of impurity peaks. Integration of the signals can be used for quantitative purity estimation against a known standard.[8]
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry can detect volatile impurities. A single, sharp peak at the correct retention time with the expected mass spectrum (m/z = 116.05) confirms purity.[9]
-
Karl Fischer Titration: To quantify residual water content, especially for applications where water is critical, Karl Fischer titration is the gold standard. A water content of <500 ppm is a common target for high-purity GBL.[10]
Section 4: Visualizations & Data
Diagrams and Tables
| Table 1: Physical & Chemical Properties | |
| Property | Value |
| CAS Number | 36679-81-9[2] |
| Molecular Formula | C₅H₈O₃[11] |
| Molecular Weight | 116.12 g/mol [11] |
| Appearance | Colorless to clear liquid/oil[1] |
| Boiling Point | 110 - 115 °C at 0.2 mmHg[1] |
| Key Functional Groups | Hydroxyl (-OH), Lactone (cyclic ester) |
| Polarity | High |
| Common Solvents | Water, Methanol, Ethanol, Ethyl Acetate, Dichloromethane |
| Table 2: Comparison of Primary Purification Techniques | |
| Method | Advantages | Disadvantages | Best For... |
|---|---|---|---|
| Vacuum Distillation | Excellent for removing non-volatile impurities. Scalable. | Risk of thermal degradation. Does not separate compounds with similar boiling points. | Removing salts, catalysts, and high MW byproducts. Scale > 5g. |
| Flash Chromatography | High resolving power for impurities with different polarities. | Can be slow and solvent-intensive. Risk of product loss on column. Not easily scalable. | Separating structurally similar impurities. Scale < 5g. |
| Crystallization | Can yield exceptionally high purity material. Cost-effective at scale. | Can be difficult to induce; risk of oiling out. Yield may be lower due to solubility losses. | Final polishing step to achieve >99.5% purity when a suitable solvent is found. |
Section 5: References
-
Szostak, K., et al. (2022). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. Available at: --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure for 2,5-Dimethoxytetrahydrofuran. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). The chromatographic separation results obtained for GBL, GHB, and.... Available at: --INVALID-LINK--
-
Google Patents. (2013). WO2013023140A1 - Post process purification for gamma-butyrolactone production. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 36679-81-9. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound Chemical Properties. Available at: --INVALID-LINK--
-
LookChem. (n.d.). This compound. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9. Available at: --INVALID-LINK--
-
Google Patents. (1984). JPS5927881A - Purification of gamma-butyrolactone. Available at: --INVALID-LINK--
-
Chem-Impex. (n.d.). (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (2011). Hydroxylated nanoballs: synthesis, crystal structure, solubility and crystallization on surfaces. Chemical Communications. Available at: --INVALID-LINK--
-
SWGDRUG.org. (2005). gamma-butyrolactone Monograph. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supporting Information: Continuous Flow Synthesis of Hydroxy Lactones from Alkenoic Acids. Available at: --INVALID-LINK--
-
PubMed Central (PMC). (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Available at: --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 6. swgdrug.org [swgdrug.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2013023140A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
- 11. This compound | 36679-81-9 [chemicalbook.com]
Optimizing reaction conditions for the synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
An in-depth guide to navigating the complexities of synthesizing 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a key intermediate in pharmaceutical development. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to enhance reaction efficiency and product purity.
Technical Support Center: Synthesis of this compound
The synthesis of this compound, a substituted γ-butyrolactone (GBL), is a critical step in the development of various active pharmaceutical ingredients. While seemingly straightforward, the process is fraught with potential pitfalls, from low yields to complex purification challenges. This guide, designed for researchers and drug development professionals, provides practical, field-tested solutions to common issues encountered during its synthesis.
Common Synthetic Pathways
The most prevalent strategies for synthesizing this target molecule involve either the reduction of a functionalized precursor or the cyclization (lactonization) of an open-chain hydroxy acid. A typical and effective route is the selective reduction of the carboxylic acid moiety of 5-oxotetrahydrofuran-3-carboxylic acid (also known as paraconic acid).
Caption: Common synthetic route to the target lactone.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Question 1: My reaction yield is extremely low or I've isolated no product. What went wrong?
Answer: Low or no yield is the most common issue, typically stemming from an inappropriate choice of reagents or suboptimal reaction conditions.
-
Potential Cause A: Incorrect Reducing Agent. The most frequent error is attempting to reduce a precursor ester or carboxylic acid with an insufficiently powerful reducing agent. Sodium borohydride (NaBH₄) is a prime example. While excellent for reducing aldehydes and ketones, it is notoriously slow and inefficient for reducing esters under standard conditions due to the resonance stabilization of the ester carbonyl group.[1][2]
-
Solution: Employ a more potent or suitable reducing agent. For carboxylic acid precursors, borane complexes like borane dimethyl sulfide (BMS) are highly effective and selective.[3] For ester precursors, Lithium Aluminium Hydride (LiAlH₄) is a powerful option, though less selective.[1][4] Lithium borohydride (LiBH₄) offers a good balance, being more reactive than NaBH₄ but safer to handle than LiAlH₄.[4]
-
| Reducing Agent | Suitable Substrate | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | Generally ineffective for esters or carboxylic acids without catalysts or harsh conditions.[2][5] |
| Lithium Borohydride (LiBH₄) | Esters, Aldehydes, Ketones | THF, Diethyl Ether | More reactive than NaBH₄ and a good choice for ester reduction.[4] |
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Amides | THF, Diethyl Ether (Anhydrous) | Extremely powerful and non-selective. Reacts violently with protic solvents like water or alcohols.[1][4] |
| Borane Dimethyl Sulfide (BMS) | Carboxylic Acids | Tetrahydrofuran (THF) | Excellent for selectively reducing carboxylic acids in the presence of other functional groups like esters.[3][6] |
-
Potential Cause B: Incomplete Lactonization. If your synthesis involves a final cyclization step to form the lactone ring, the reaction may stall without proper catalysis.
-
Solution: Lactonization of hydroxy acids is typically catalyzed by an acid (e.g., p-toluenesulfonic acid) or proceeds under thermal conditions, often with azeotropic removal of water to drive the equilibrium.[7] Ensure your conditions are optimized for this key ring-closing step.
-
Caption: Troubleshooting workflow for low product yield.
Question 2: My final product is contaminated with significant impurities. How can I identify and prevent them?
Answer: Impurity formation often results from side reactions, over-reduction, or the use of protecting groups that are incompatible with the reaction conditions.
-
Potential Cause A: Over-reduction. If your starting material contains multiple reducible functional groups (e.g., another ester, ketone, or a lactone ring you wish to preserve), a non-selective reducing agent like LiAlH₄ will reduce all of them, leading to diols or other unwanted byproducts.
-
Solution: Use a chemoselective reagent. For instance, BMS will selectively reduce a carboxylic acid while leaving an ester intact. Alternatively, if you must use a powerful reductant, you may need to temporarily mask other reactive functional groups. This is achieved by using protecting groups.[8]
-
-
Potential Cause B: Side-Reactions from Protecting Groups. Protecting groups are essential for complex syntheses but can introduce complications.[9][10] For example, silyl ethers (a common alcohol protecting group) are generally stable but can be cleaved under strongly acidic or basic conditions.
-
Solution: Choose an orthogonal protecting group strategy, where each group can be removed without affecting the others.[11] For alcohols, silyl ethers (like TBDMS) are robust to many conditions but are easily removed with fluoride sources (like TBAF). Benzyl (Bn) ethers are stable to acid and base but are removed by hydrogenolysis.[11][12]
-
| Protecting Group | Instability Conditions | Deprotection Reagent |
| Silyl Ethers (TBDMS, TIPS) | Strong Acid, Fluoride Ions | TBAF, HF-Pyridine |
| Benzyl Ether (Bn) | Hydrogenolysis | H₂, Pd/C |
| Tetrahydropyranyl (THP) | Aqueous Acid | p-TsOH, H₂O |
Question 3: I am struggling to purify the final product. What is the best method?
Answer: this compound is typically a colorless oil, making purification by crystallization impossible.[13] Its polarity and potential for hydrogen bonding can also complicate purification.
-
Solution A: Flash Column Chromatography. This is the most reliable method. A silica gel stationary phase is standard. The mobile phase (eluent) must be carefully chosen. A good starting point is a mixture of a non-polar solvent like hexane or ethyl acetate and a more polar solvent like methanol to ensure the compound moves off the column. Gradient elution, where the polarity of the solvent is increased over time, is often necessary.
-
Solution B: High-Vacuum Distillation. For larger scales, distillation using a Kugelrohr apparatus can be effective for separating the product from non-volatile impurities.[14] However, this requires the product to be thermally stable at the distillation temperature.
Frequently Asked Questions (FAQs)
-
Q: What is a reliable starting material for this synthesis?
-
A: 5-Oxotetrahydrofuran-3-carboxylic acid (paraconic acid) is an excellent and commercially available starting material that can be selectively reduced to the target molecule.[3]
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the quickest method. Spot your reaction mixture on a silica plate alongside your starting material. Develop the plate in an appropriate solvent system (e.g., 50:50 ethyl acetate:hexane). The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates the reaction is proceeding.
-
-
Q: What are the best practices for handling borane dimethyl sulfide (BMS)?
-
A: BMS is a corrosive and moisture-sensitive reagent with a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). It reacts with water to release flammable hydrogen gas.
-
Experimental Protocols
Protocol 1: Synthesis via Reduction of 5-Oxotetrahydrofuran-3-carboxylic acid
This protocol is adapted from established chemical literature and should be performed with all appropriate safety precautions.[3]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 5-oxotetrahydrofuran-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add borane dimethyl sulfide complex (BMS, ~1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5°C. Caution: Gas evolution (hydrogen) will occur.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding methanol dropwise at 0°C until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., 20% ethyl acetate in hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 20% to 70% ethyl acetate in hexane) to move the product down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, this compound.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]
- 7. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Alcohol Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
Technical Support Center: Preventing Racemization in Chiral Dihydrofuranone Synthesis
Welcome to the Technical Support Center for chiral dihydrofuranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these valuable chiral building blocks. Here, you will find field-proven insights and troubleshooting strategies to address the common challenges associated with racemization.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding racemization during the synthesis of chiral dihydrofuranones.
Q1: What are the primary causes of racemization in dihydrofuranone synthesis?
A: Racemization in dihydrofuranone synthesis is most often traced back to the deprotonation of the chiral center alpha to the carbonyl group, leading to the formation of an achiral enolate intermediate.[1][2] This can be particularly problematic under basic or even neutral conditions if a suitable proton acceptor is present. Subsequent reprotonation can occur from either face of the planar enolate, resulting in a loss of enantiomeric excess. Other potential causes include prolonged reaction times at elevated temperatures and exposure to acidic or basic conditions during workup and purification.[1]
Q2: How does the choice of base impact the stereochemical outcome of the reaction?
A: The choice of base is critical in preventing racemization. Strong, non-nucleophilic bases with bulky steric profiles are often preferred as they can selectively deprotonate the desired position without coordinating to the chiral center in a way that facilitates racemization. Conversely, smaller, more nucleophilic bases can increase the risk of side reactions and may promote enolization, leading to racemization. In some cases, the use of a chiral base can even be employed to induce or enhance the desired stereochemistry. It's also worth noting that byproducts of certain reactions, such as the urea formed from EDC coupling, can act as a base and contribute to racemization.[1]
Q3: Can the solvent choice influence the degree of racemization?
A: Absolutely. The polarity and coordinating ability of the solvent can significantly impact the stability of the chiral intermediate and the transition state leading to racemization. Polar aprotic solvents, such as THF or dichloromethane, are often good choices as they can solvate the reactants and reagents without promoting proton transfer that can lead to enolization. Protic solvents, on the other hand, can facilitate proton exchange and should generally be used with caution, especially in the presence of even weakly basic species. Some studies have shown that solvents like THF can suppress racemization more effectively than DMF in certain contexts.
Q4: Are there specific reaction types that are more prone to racemization?
A: Yes, reactions that proceed through a carbocation intermediate, such as SN1 type reactions, are highly susceptible to racemization.[2] The planar nature of the carbocation allows for nucleophilic attack from either face, leading to a racemic mixture.[2] Additionally, any reaction involving the formation of an enolate or enol intermediate at the chiral center carries a significant risk of racemization. It is crucial to carefully consider the mechanism of your chosen synthetic route to anticipate and mitigate these risks.
Q5: How can I minimize racemization during workup and purification?
A: The workup and purification steps are often overlooked but critical for preserving enantiomeric excess. To minimize racemization:
-
Maintain low temperatures: Perform extractions and washes at reduced temperatures to slow down the rate of any potential racemization pathways.
-
Use buffered aqueous solutions: Avoid harsh acidic or basic washes. Use buffered solutions (e.g., pH 7 phosphate buffer) to neutralize the reaction mixture.
-
Minimize exposure time: Work efficiently to reduce the time your chiral product is in solution, especially in the presence of potential racemizing agents.
-
Choose the right purification method: Chiral chromatography is the gold standard for separating enantiomers, but it's not always practical for bulk purification.[3] If using standard silica gel chromatography, be aware that the acidic nature of silica can sometimes cause racemization. In such cases, using deactivated silica or an alternative stationary phase may be necessary. Achiral chromatography can be a cost-effective alternative for separating non-racemic mixtures.[4]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Troubleshooting Guide 1: Loss of Enantiomeric Excess After a Base-Mediated Reaction
Problem: You've performed a base-mediated reaction to synthesize a chiral dihydrofuranone, but the enantiomeric excess (ee) of your product is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Inappropriate Base | The base used may be too strong, not sterically hindered enough, or present in excess, leading to prolonged enolization. | 1. Switch to a bulkier base: Consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS).2. Optimize base stoichiometry: Carefully titrate the amount of base used to the minimum required for the reaction to proceed to completion.3. Lower reaction temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long, even at low temperatures, can allow for slow racemization to occur. | 1. Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the point of completion and quench the reaction promptly.2. Consider a more active catalyst: If applicable, using a more active catalyst could shorten the required reaction time. |
| In-situ Quenching | The quenching procedure may be introducing conditions that promote racemization. | 1. Use a buffered quench: Quench the reaction with a pre-cooled, buffered aqueous solution (e.g., saturated ammonium chloride or a pH 7 buffer).2. Rapid temperature reduction: Ensure the reaction mixture is rapidly cooled before and during the quenching process. |
Troubleshooting Guide 2: Racemization During a Catalytic Asymmetric Synthesis
Problem: You are employing a catalytic enantioselective method, but the final product has a low ee.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Catalyst Decomposition or Inactivity | The chiral catalyst may be degrading under the reaction conditions or may not be sufficiently active. | 1. Verify catalyst quality: Ensure the catalyst is pure and has been stored correctly.2. Optimize catalyst loading: While higher loading can increase reaction rates, it can also introduce impurities. Experiment with different catalyst loadings.3. Use of additives: Some catalytic systems benefit from the addition of co-catalysts or additives that can stabilize the active species or suppress side reactions. For example, adding HOBt or its derivatives can suppress racemization in peptide couplings.[5][6] |
| Ligand Exchange/Decomposition | In metal-catalyzed reactions, the chiral ligand may be dissociating from the metal center or decomposing. | 1. Choose a more robust ligand: Select a ligand that is known to be stable under your reaction conditions.2. Use a pre-formed catalyst: Using a well-defined, pre-formed chiral catalyst can often give more reproducible results than generating the catalyst in situ. |
| Background Uncatalyzed Reaction | A non-enantioselective background reaction may be competing with the desired catalytic pathway. | 1. Lower the reaction temperature: This will generally slow down the uncatalyzed reaction more than the catalyzed one.2. Optimize reactant concentrations: Adjusting the concentration of your starting materials can sometimes favor the catalytic pathway. |
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments relevant to the synthesis of chiral dihydrofuranones while minimizing racemization.
Protocol 1: General Procedure for a Catalytic Enantioselective Synthesis of Dihydrofuranones
This protocol provides a general framework for a catalytic enantioselective reaction, which can be adapted for specific substrates and catalysts.
Materials:
-
Appropriate achiral starting material
-
Chiral catalyst (e.g., a chiral phosphine-metal complex)
-
Anhydrous, degassed solvent (e.g., THF, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst under a positive pressure of inert gas.
-
Solvent and Reactant Addition: Add the anhydrous, degassed solvent via syringe, followed by the achiral starting material.
-
Initiation and Monitoring: Add any additional reagents required to initiate the reaction. Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Workup: Upon completion, cool the reaction mixture to 0°C and quench with a pre-cooled, buffered aqueous solution.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, taking care to use a solvent system that does not promote racemization.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.[7][8][9][10][11]
Protocol 2: Chiral Resolution of a Racemic Dihydrofuranone Mixture
This protocol outlines a general method for the chemical resolution of a racemic mixture of dihydrofuranones.[][13]
Materials:
-
Racemic dihydrofuranone
-
Chiral resolving agent (e.g., a chiral amine or carboxylic acid)
-
Appropriate solvent for crystallization
-
Acid and base for salt formation and cleavage
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic dihydrofuranone in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Stir the mixture until a salt precipitates.
-
Fractional Crystallization: Isolate the less soluble diastereomeric salt by filtration. The solubility difference between diastereomers is key to this separation.[8][9]
-
Recrystallization: Recrystallize the isolated salt from a suitable solvent to improve its diastereomeric purity.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid or base to cleave the salt and liberate the desired enantiomer of the dihydrofuranone.
-
Extraction and Purification: Extract the enantiomerically enriched product and purify it by standard methods.
-
Analysis: Determine the enantiomeric excess of the resolved product by chiral HPLC or GC.
IV. Visualization of Key Concepts
Racemization Pathway via Enolization
The following diagram illustrates the primary mechanism of racemization for a chiral center alpha to a carbonyl group.
References
- 1. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stereoselectivity challenges encountered during the synthesis of this valuable chiral building block. As the stereochemistry of the hydroxyl group is critical for its utility in creating more complex molecules with specific biological functions, achieving high stereocontrol is paramount[1].
This guide provides in-depth, field-proven insights to help you optimize your reaction conditions, maximize stereoselectivity, and troubleshoot common issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each issue is presented with common symptoms, potential underlying causes, and actionable solutions.
Issue 1: Poor or Inconsistent Enantiomeric Excess (ee)
Symptom: You are obtaining a product with low enantiomeric excess, or the ee value varies significantly between batches, even when following the same protocol.
Potential Causes & Suggested Solutions:
-
Cause 1: Inactive or Impure Chiral Catalyst/Ligand. The heart of an asymmetric reaction is the chiral catalyst or ligand. Its purity and activity are critical.
-
Solution:
-
Verify Catalyst Purity: Source catalysts and ligands from reputable suppliers. If synthesized in-house, ensure rigorous purification and characterization (e.g., NMR, chiral HPLC).
-
Proper Handling & Storage: Many organometallic catalysts and chiral ligands are sensitive to air, moisture, or light. Handle them under an inert atmosphere (Nitrogen or Argon) and store them according to the manufacturer's recommendations.
-
Perform a Catalyst Activity Check: Before a large-scale reaction, run a small-scale test with a known substrate to confirm the catalyst's activity and selectivity.
-
-
-
Cause 2: Competing Background (Uncatalyzed) Reaction. A non-selective background reaction may be occurring in parallel with the desired stereoselective catalyzed pathway, effectively "diluting" your enantiomeric excess[2].
-
Solution:
-
Lower the Reaction Temperature: Reducing the temperature often slows the rate of the uncatalyzed reaction more significantly than the catalyzed one, thereby enhancing selectivity[2].
-
Slow Reagent Addition: Add the achiral starting material slowly to the reaction mixture. This maintains a low substrate concentration, favoring the faster, catalyzed pathway over the slower, uncatalyzed one.
-
-
-
Cause 3: Racemization of Product. The desired chiral product may be racemizing under the reaction or workup conditions.
-
Solution:
-
Analyze Reaction Kinetics: Take aliquots at different time points to determine if the ee decreases over time. If so, shorten the reaction time.
-
Modify Workup Conditions: Avoid harsh acidic or basic conditions during workup. Ensure the workup is performed at a low temperature and as quickly as possible. Some products may require direct purification without a traditional aqueous workup.
-
-
Issue 2: Low Diastereomeric Ratio (d.r.) in Diastereoselective Syntheses
Symptom: Your reaction produces a mixture of diastereomers with a low ratio, complicating purification and reducing the yield of the desired isomer.
Potential Causes & Suggested Solutions:
-
Cause 1: Unfavorable Substrate Conformation. The facial selectivity of many reactions depends on the three-dimensional conformation of the substrate. Steric hindrance can inadvertently favor the formation of the undesired diastereomer[2].
-
Solution:
-
Modify Protecting Groups: If your substrate has protecting groups, changing their size (e.g., from a small TMS to a bulky TBS group) can alter the conformational preference and shield one face of the molecule, directing the incoming reagent to the opposite face.
-
Chelation Control: If applicable, use Lewis acids that can chelate to multiple sites on your substrate, locking it into a specific conformation that favors the formation of one diastereomer.
-
-
-
Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and catalyst can all have a profound impact on the transition state energies leading to different diastereomers[3][4].
-
Solution:
-
Systematic Screening: Conduct a systematic screen of solvents with varying polarities and coordinating abilities (e.g., THF vs. Toluene vs. CH₂Cl₂).
-
Temperature Optimization: Lowering the reaction temperature is a common strategy to increase diastereoselectivity, as it allows the reaction to proceed via the lowest-energy transition state[5].
-
Lewis Acid/Base Screening: If the reaction is catalyzed by a Lewis acid or base, screen different options. The size and electronic properties of the catalyst can influence the stereochemical outcome.
-
-
-
Cause 3: Thermodynamic vs. Kinetic Control. The observed diastereomeric ratio may be the result of product equilibration to a more stable, but undesired, thermodynamic product.
-
Solution:
-
Run the reaction under kinetic conditions: Use lower temperatures and shorter reaction times to favor the kinetically formed product. Employ strong, non-nucleophilic bases if an enolate is involved.
-
Analyze Product Stability: Expose the isolated product mixture to the reaction conditions (without starting materials) to see if the diastereomeric ratio changes over time. This will confirm if product equilibration is occurring.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity in the synthesis of γ-butyrolactones like this one?
There are several powerful strategies. The choice depends on the starting materials and desired stereoisomer:
-
Asymmetric Catalysis: This is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of enantioenriched product. Common methods include transition-metal catalysis (e.g., using Nickel, Chromium, or Palladium) with chiral ligands and organocatalysis[6][7][8].
-
Chiral Pool Synthesis: This method starts with a readily available, inexpensive enantiopure starting material from nature (e.g., D-mannitol) that already contains the necessary stereocenters[9].
-
Substrate Control: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction. The auxiliary is then removed.
-
Biocatalysis: Enzymes or whole-cell systems can offer extremely high stereoselectivity under mild, environmentally friendly conditions. For example, organisms like Rhodococcus erythropolis have been used for dynamic enantioconvergent desaturation of related lactones[10].
Q2: How does solvent choice impact the stereoselectivity of my reaction?
Solvent choice is critical and can influence stereoselectivity in several ways[11]:
-
Catalyst Conformation: Solvents can interact with the catalyst, altering the conformation of the chiral ligand and, consequently, the shape of the "chiral pocket" that dictates stereoselectivity.
-
Transition State Solvation: Solvents can stabilize or destabilize the transition states leading to different stereoisomers. Polar solvents might favor more polar transition states, while non-polar solvents favor less polar ones.
-
Reagent Aggregation: In some cases, reagents can form aggregates in solution. The nature of the solvent can affect the size and structure of these aggregates, which can impact the reaction's stereochemical outcome.
Q3: My separation of the final stereoisomers is difficult. What are some effective purification strategies?
Separating stereoisomers can be challenging. Here are some recommended techniques:
-
Chiral Chromatography: Chiral HPLC or SFC (Supercritical Fluid Chromatography) are powerful analytical and preparative tools for separating enantiomers and diastereomers. Using a column with a chiral stationary phase (CSP) is a direct method for resolution[12][13].
-
Diastereomeric Salt Crystallization: For enantiomers containing an acidic or basic handle (like the hydroxyl group), you can react them with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.
-
Pre-column Derivatization: The hydroxyl group can be derivatized with a chiral reagent to form diastereomers that can then be separated on a standard achiral silica column[12].
Protocols & Data
Protocol: Screening Reaction Conditions for Optimal Stereoselectivity
This protocol provides a framework for systematically optimizing your reaction to improve stereoselectivity.
1. Preparation:
- Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
- Purify solvents using an appropriate solvent purification system.
- Ensure all reagents are of the highest purity and handled under inert atmosphere if sensitive.
2. Reaction Setup (Example for a 0.1 mmol scale):
- In parallel, set up a series of reaction vials, each containing a small stir bar.
- To each vial, add the chiral catalyst/ligand (e.g., 5 mol%) and any additives.
- Add the chosen dry solvent (e.g., 1.0 mL) to each vial.
- Add the primary substrate (0.1 mmol).
- Place the vials in a temperature-controlled reaction block.
- Begin stirring and allow the temperature to equilibrate.
- Slowly add the second reagent via syringe pump over a set period (e.g., 1 hour).
- Let the reactions stir for the designated time (e.g., 24 hours).
3. Workup & Analysis:
- Quench the reaction by adding a saturated solution of NH₄Cl (for moisture-sensitive reactions) or as appropriate for the chemistry.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of the crude product using an appropriate analytical method (e.g., ¹H NMR with a chiral shift reagent or, more commonly, chiral HPLC/GC).
4. Optimization Parameters:
- Table 1: Example Screening Parameters
| Parameter | Variables to Test | Rationale |
| Catalyst/Ligand | Test a library of 3-5 different chiral ligands. | Steric and electronic properties of the ligand are critical for creating an effective chiral environment[2]. |
| Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether. | Polarity and coordinating ability affect catalyst performance and transition state stability[11]. |
| Temperature | -20 °C, 0 °C, 25 °C (Room Temp). | Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy[2]. |
| Additives | Molecular sieves, Lewis acids/bases (if applicable). | Additives can act as co-catalysts or scavenge inhibitors like water. |
Visual Guides
Experimental Workflow
The following diagram outlines a typical experimental workflow for the stereoselective synthesis and analysis of this compound.
Caption: General workflow for stereoselective synthesis.
Troubleshooting Decision Tree
Use this decision tree to diagnose and address poor stereoselectivity in your reaction.
Caption: Decision tree for troubleshooting stereoselectivity.
References
- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. (PDF) Do Reaction Conditions Affect the Stereoselectivity [research.amanote.com]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. | Semantic Scholar [semanticscholar.org]
- 7. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactone synthesis [organic-chemistry.org]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
- 12. diva-portal.org [diva-portal.org]
- 13. Direct chromatographic resolution and isolation of the four stereoisomers of meta-hydroxyphenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Substituted Dihydrofuranone Synthesis
Welcome to the technical support guide for the synthesis of substituted dihydrofuranones (also known as γ-butyrolactones). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing this prevalent heterocyclic motif. Instead of a generic overview, this guide provides a targeted, question-and-answer-based approach to troubleshoot specific, commonly observed side reactions. The insights provided are grounded in mechanistic principles to empower you not just to solve the immediate problem but to build a deeper understanding for future synthetic planning.
Section 1: Issues in Tandem Michael Addition-Lactonization Reactions
One of the most powerful and convergent methods for constructing dihydrofuranones involves the conjugate addition of a nucleophile (often an enolate from a β-ketoester or related compound) to an α,β-unsaturated system, followed by an intramolecular cyclization. However, this elegant cascade is prone to stalling or diversion.
Question 1: My Michael addition seems to work, but I'm isolating the uncyclized linear adduct instead of the dihydrofuranone. What is preventing the final ring closure?
This is a frequent and frustrating issue. The successful formation of the Michael adduct, confirmed by NMR or LC-MS, indicates the initial C-C bond formation is proceeding as planned. The failure lies in the subsequent intramolecular nucleophilic acyl substitution (lactonization), which is often the rate-limiting or equilibrium-controlled step.
Root Cause Analysis:
The primary reason for isolating the uncyclized adduct is that the conditions are insufficient to promote the final intramolecular cyclization. The key intermediate, an enolate, must attack the ester carbonyl. This step can be hampered by several factors:
-
Insufficient Basicity: The base used for the initial Michael addition may not be strong enough or may be too sterically hindered to facilitate the deprotonation required for the cyclization step.
-
Reversibility: The lactonization can be reversible. If the linear adduct is the thermodynamic sink under the reaction conditions (e.g., due to steric hindrance in the cyclized product), it will be the major isolated product.
-
Steric Hindrance: Bulky substituents on the keto-ester or the Michael acceptor can sterically disfavor the conformation required for ring closure.
Troubleshooting Protocol:
-
Re-evaluate Your Base: If you used a mild base (e.g., Et₃N, K₂CO₃), consider switching to a stronger, non-nucleophilic base for the cyclization step. After the Michael addition is complete (monitored by TLC), adding a base like 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH) can drive the reaction to completion.
-
Increase Thermal Energy: Heating the reaction mixture can provide the necessary activation energy for the cyclization. Refluxing in solvents like toluene or DMF is a common strategy.[1]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged intermediates involved in the cyclization, potentially accelerating the reaction.
-
Drive Equilibrium: If the reaction is reversible, employing a Dean-Stark trap to remove the alcohol byproduct (e.g., ethanol from an ethyl ester) can shift the equilibrium towards the cyclized lactone, according to Le Châtelier's principle.
Data-Driven Decision Making:
| Parameter | Condition A (Problem) | Condition B (Proposed Solution) | Expected Outcome |
| Base | K₂CO₃ | DBU (1.1 eq) added after Michael addition | Increased rate of cyclization |
| Temperature | Room Temperature | Toluene, Reflux | Overcomes activation energy barrier |
| Byproduct Removal | None | Dean-Stark Trap (if using toluene) | Shifts equilibrium to product |
Reaction Pathway Visualization:
The following diagram illustrates the desired reaction cascade versus the stalled intermediate.
References
Technical Support Center: Scale-up Synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a critical chiral building block in pharmaceutical development. Transitioning a synthesis from the bench to a pilot plant or manufacturing scale introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness. This guide is designed to provide practical, in-depth solutions to the common issues encountered during this crucial phase. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your scale-up is successful and robust.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when planning a scale-up campaign.
Q1: What are the most common synthetic routes for this compound, and how do they compare for scale-up?
There are several established routes, but their suitability for large-scale production varies significantly. The primary methods involve the reduction of a functionalized succinic acid derivative.
-
Catalytic Hydrogenation of Succinic Anhydride Derivatives: This is often the preferred industrial route. It typically involves the hydrogenation of a maleic or succinic anhydride precursor over a metal catalyst (e.g., Ni, Ru, Pd).[1][2] While atom-economical, it requires specialized high-pressure reactor systems and careful handling of pyrophoric catalysts.
-
Metal Hydride Reduction: Lab-scale syntheses often employ powerful reducing agents like Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH₄) on succinic acid esters or anhydrides.[3][4][5][6] A common lab preparation involves reacting 5-oxotetrahydrofuran-3-carboxylic acid with a borane-dimethyl sulfide complex.[7] While effective, the high cost, hazardous nature (especially LAH), and difficult work-up of these reagents present significant challenges for scale-up.[6]
-
Biocatalytic Routes: Emerging methods use enzymes to perform stereoselective reductions or oxidative lactonizations of diols, offering high selectivity under mild conditions.[8] However, these processes can face challenges with catalyst stability, substrate loading, and downstream processing, which may limit their current industrial applicability.
| Synthetic Route | Scale-Up Advantages | Scale-Up Challenges & Disadvantages |
| Catalytic Hydrogenation | High atom economy; Lower cost of reagents (H₂); Continuous processing possible. | High capital cost (pressure reactors); Catalyst handling and deactivation; Potential for side reactions (over-reduction). |
| Metal Hydride Reduction | High yields at lab scale; Well-understood mechanisms. | High cost of reagents (LAH, NaBH₄); Major safety risks (pyrophoric, H₂ evolution); Difficult work-up and waste streams.[6] |
| Biocatalysis | High stereoselectivity; Mild reaction conditions (ambient temp/pressure); Environmentally friendly. | Lower volumetric productivity; Enzyme stability and cost; Complex downstream processing to remove biomass/enzyme.[8] |
Q2: What are the primary safety concerns when scaling up this synthesis?
Safety is paramount. The most significant hazards are associated with hydrogenation and the use of metal hydrides.
-
Hydrogenation Reactions:
-
Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactors must be properly grounded and purged with inert gas (N₂ or Ar) before and after the reaction.
-
Catalyst Handling: Many hydrogenation catalysts (e.g., Raney Nickel) are pyrophoric and can ignite spontaneously upon exposure to air. They must be handled under an inert atmosphere or as a slurry in a solvent.
-
High Pressure: Reactions are often run at elevated pressures, requiring certified pressure vessels and adherence to strict operating protocols.
-
-
Metal Hydride Reagents:
-
Exothermic Quenching: The work-up of reactions using LAH or NaBH₄ is highly exothermic and releases large volumes of hydrogen gas. The quenching process must be performed slowly, at low temperatures, and with engineered controls for gas evolution.
-
Reactivity with Water: These reagents react violently with water. All solvents and equipment must be scrupulously dried before use.
-
Q3: How does reaction work-up and product purification differ from the bench to the plant?
At the lab scale, a simple liquid-liquid extraction followed by flash chromatography is common. At scale, these methods become impractical and costly.
-
Extraction: Large-volume extractions are performed in jacketed vessels with mechanical stirrers rather than separatory funnels. Phase separation can be slower, and the formation of emulsions is a greater risk. Solvent choice is critical, favoring those with lower volatility and better safety profiles (e.g., replacing dichloromethane with 2-methyl-THF).[9]
-
Purification: Distillation is the preferred method for purification at an industrial scale.[1] However, this compound has a high boiling point, requiring vacuum distillation to prevent thermal decomposition. Azeotropes with byproducts can also complicate separation.[10] Crystallization is a viable alternative if a suitable solvent system can be developed, as it can be more energy-efficient and provide higher purity.
In-Depth Troubleshooting Guide
This section provides a structured approach to solving specific problems you may encounter during your scale-up experiments.
Problem 1: Low Yield and Incomplete Conversion
A common issue where the reaction stalls or fails to reach the expected conversion, leading to poor yield and complex purification.
Workflow: Troubleshooting Low Yield
Caption: Decision tree for diagnosing low reaction yield.
Possible Causes & Solutions
-
Poor Mass Transfer (Hydrogenation): In a three-phase system (solid catalyst, liquid substrate, hydrogen gas), getting hydrogen to the catalyst surface is critical. Inadequate agitation in a large reactor can lead to hydrogen starvation, slowing or stopping the reaction.
-
Solution: Increase the agitation rate. If the reactor geometry allows, switch to a gas-inducing impeller (e.g., a Rushton turbine) to improve gas dispersion. Perform an agitation study at a small scale to define the minimum required RPM for efficient mass transfer before moving to the full-scale reactor.
-
-
Catalyst Deactivation or Poisoning: Heterogeneous catalysts are sensitive to impurities. Sulfur, chloride, or other coordination compounds in starting materials or solvents can irreversibly poison the catalyst's active sites.[11]
-
Solution: Source high-purity starting materials. Implement a rigorous raw material testing program. If poisoning is suspected, a sample of the reaction mixture can be filtered and added to a fresh, active catalyst in a lab reactor. If the reaction proceeds, it confirms the bulk catalyst in the main reactor is poisoned.
-
-
Temperature Gradients: Large reactors can develop localized hot or cold spots due to inefficient mixing and heat transfer. This can lead to inconsistent reaction rates and the formation of thermal degradation byproducts.
-
Solution: Ensure the reactor's heating/cooling jacket and internal baffles are functioning correctly. Use multiple temperature probes to map the internal temperature profile of the reactor. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
-
Problem 2: Impurity Profile & Purification Challenges
Scaling up can introduce new impurities or increase the concentration of known ones, complicating downstream processing.
Possible Causes & Solutions
-
Over-reduction to Diols: In hydrogenation or metal hydride reductions, the desired lactone can be further reduced to the corresponding diol (e.g., 1,4-butanediol or its derivatives). This is often exacerbated by prolonged reaction times or excessive temperatures.
-
Solution: Optimize reaction conditions at the lab scale first. Implement strict in-process controls (IPCs) using GC or HPLC to monitor the disappearance of starting material and the formation of both the product and the over-reduced byproduct. The reaction should be stopped as soon as the starting material is consumed to minimize diol formation.
-
-
Formation of Azeotropes: Byproducts like dialkyl succinates, which can form during the hydrogenation of maleates, may form azeotropes with the product, making separation by simple distillation impossible.[10]
-
Residual Water and Color: Water can be a persistent impurity, especially from work-ups, and can affect product stability.[12] Colored impurities often arise from thermal degradation.
Protocol: In-Process Control (IPC) by HPLC
This protocol ensures the reaction is monitored effectively to prevent over-reduction.
-
System Preparation: Use a C18 reverse-phase column with a UV detector (210 nm). The mobile phase is typically a gradient of water and acetonitrile.
-
Sample Preparation: Carefully withdraw a small, representative sample from the reactor. Quench it immediately in a vial containing a suitable solvent (e.g., acidified water for a hydrogenation reaction) to stop the reaction. Dilute the sample to an appropriate concentration for analysis.
-
Analysis: Inject the sample onto the HPLC. The starting material, product (lactone), and key byproduct (diol) should have distinct retention times.
-
Quantification: Use a pre-established calibration curve to determine the relative percentage of each component.
-
Decision: Terminate the reaction when the starting material is below the specified limit (e.g., <1%) and the byproduct concentration is within the acceptable range.
Problem 3: Exothermic Runaway and Thermal Management
The reduction of carbonyls is highly exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient and increasing the risk of a thermal runaway.
Workflow: Thermal Hazard Assessment
Caption: Workflow for assessing thermal risk during scale-up.
Mitigation Strategies
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (RC1) studies. This experiment measures the heat flow of the reaction in real-time, providing critical data on the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise. This data is essential for correctly sizing the cooling capacity of the plant reactor.
-
Semi-Batch Processing: Instead of adding all reagents at once (batch mode), add the most reactive component (e.g., the reducing agent) slowly over time. This allows the reactor's cooling system to keep up with the heat being generated, maintaining a stable internal temperature.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm. The additional solvent acts as a heat sink, absorbing energy and moderating the temperature increase. However, this reduces the reactor's volumetric productivity, so a balance must be found.
References
- 1. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]
- 2. The sustainable production of succinic anhydride from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 4. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]
- 8. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swgdrug.org [swgdrug.org]
- 10. Purification of gamma-butyrolactone - Patent 0256813 [data.epo.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2013023140A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
Stability issues of 4-(hydroxymethyl)dihydrofuran-2(3H)-one under different conditions
Technical Support Center: 4-(hydroxymethyl)dihydrofuran-2(3H)-one
Welcome to the technical support guide for this compound (CAS 36679-81-9), a key intermediate and building block in pharmaceutical and chemical synthesis. This document provides in-depth guidance on the stability challenges associated with this molecule, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments. As researchers and drug development professionals, understanding the nuances of this compound's reactivity is paramount to achieving reproducible and reliable results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common questions regarding the stability of this compound, a γ-butyrolactone derivative. The core of its instability lies in the susceptibility of the lactone (cyclic ester) ring to hydrolysis.
Q1: My assay results are inconsistent. Could the stability of this compound in my aqueous buffer be the issue?
A1: Absolutely. The most significant stability issue for this compound is its pH-dependent hydrolysis. The lactone ring is in equilibrium with its ring-opened form, 4,5-dihydroxy-pentanoic acid. This equilibrium is highly sensitive to pH.[1][2]
-
Under basic conditions (pH > 8): The hydrolysis is rapid and essentially irreversible, leading to the quantitative formation of the corresponding carboxylate salt (4,5-dihydroxy-pentanoate). Under strongly alkaline conditions (e.g., pH 12), this conversion can be 100% complete within minutes.[3]
-
Under neutral conditions (pH ≈ 7): The lactone is relatively stable, but the hydrolysis reaction still proceeds, albeit much slower. Over extended periods, significant degradation can occur.[4]
-
Under acidic conditions (pH < 4): The hydrolysis is acid-catalyzed. While the equilibrium may favor the lactone more than at neutral pH, the rate at which equilibrium is reached can be faster. For instance, at pH 2, an equilibrium of approximately 2:1 (lactone:acid) can be established over several days.[1]
Q2: I am using an alcoholic solvent for my reaction. Are there any specific stability concerns?
A2: Yes. In the presence of alcohols (e.g., methanol, ethanol) under acidic conditions, this compound is susceptible to alcoholysis. This reaction opens the lactone ring to form the corresponding ester of the hydroxy acid (e.g., methyl 4,5-dihydroxypentanoate).[3][5][6] The rate of this reaction is dependent on the type of alcohol, its concentration, and the pH of the solution.[3][5] This is a critical consideration for formulation studies or when using alcoholic co-solvents in analytical or reaction media.
Q3: What is the recommended pH range for preparing a stock solution of this compound?
A3: For maximum short-term stability in aqueous solutions, a slightly acidic pH range of 4.0 to 6.0 is recommended. In this range, both acid- and base-catalyzed hydrolysis rates are minimized. Always use freshly prepared solutions for critical applications and consider storing stock solutions at low temperatures (2-8 °C) to further slow degradation.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, the rate of hydrolysis increases significantly with temperature.[4][7] Storing solutions at elevated temperatures will accelerate the degradation of the lactone, regardless of the pH. For long-term storage, the solid compound should be kept in a cool, dry place as recommended by the supplier. Accelerated stability studies often utilize elevated temperatures (e.g., 40-80°C) to deliberately induce and identify degradation pathways.[7]
Section 2: Understanding the Core Instability - The Lactone Equilibrium
The central stability issue revolves around the equilibrium between the cyclic lactone and the open-chain hydroxy acid. This process is catalyzed by both acid (H⁺) and base (OH⁻). Understanding this mechanism is key to troubleshooting.
Caption: pH-dependent hydrolysis pathways for γ-butyrolactones.
Section 3: Troubleshooting Guide for Experimental Failures
When an experiment involving this compound yields unexpected results, such as low yield, appearance of unknown impurities, or poor reproducibility, use the following guide to diagnose the problem.
Symptom: Low product yield in a reaction where the lactone is a starting material.
| Potential Cause | Diagnostic Question | Recommended Action |
| Hydrolysis of Starting Material | Was the reaction run in a basic (pH > 7.5) aqueous or protic solvent for an extended period? | Buffer the reaction medium to a slightly acidic or neutral pH if the reaction chemistry allows. Minimize reaction time and temperature. |
| Alcoholysis Side Reaction | Was an alcohol used as a solvent under acidic conditions? | If alcohol is required, consider running the reaction at a lower temperature or using a less nucleophilic solvent system. Analyze for the presence of the ring-opened ester byproduct. |
| Thermal Degradation | Was the reaction performed at high temperatures (>100 °C) for a prolonged time? | Perform a time-course study at a lower temperature to assess thermal stability under your specific reaction conditions. Theoretical studies suggest furanones can undergo complex thermal decompositions.[8] |
Symptom: Appearance of unexpected peaks in HPLC or LC-MS analysis.
| Potential Cause | Diagnostic Question | Recommended Action |
| Degradation in Analytical Sample | What is the pH and composition of your mobile phase and sample diluent? Is there a long wait time in the autosampler? | Ensure the sample diluent is buffered to a stable pH (4-6). Use a cooled autosampler (4-10 °C). The primary degradant to look for is the open-chain 4,5-dihydroxypentanoic acid, which will have a different retention time (typically eluting earlier in reversed-phase chromatography). |
| On-Column Degradation | Are you using a high-pH or high-temperature chromatography method? | Evaluate method parameters. If basic conditions are required for separation, minimize the run time and column temperature. |
| Oxidative Degradation | Was the sample exposed to oxidizing agents or air for long periods at elevated temperatures? | While hydrolysis is the primary pathway, forced degradation studies should also include oxidative stress (e.g., using H₂O₂) to identify potential minor degradants.[7][9] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Section 4: Protocols for Stability Assessment
To formally assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[7][10][11] This involves intentionally stressing the compound under various conditions to produce its likely degradation products.
Protocol: Forced Degradation Study
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and thermal stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial. Aim for 5-20% degradation of the parent compound.[11]
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature (25°C). Note: This reaction is very fast.
-
Neutral Hydrolysis: HPLC-grade water. Incubate at 60°C.
-
Oxidative: 3% H₂O₂. Incubate at room temperature (25°C).
-
Thermal (Solution): Dissolve in HPLC-grade water. Incubate at 80°C.
-
Thermal (Solid): Place solid compound in an oven at 80°C.
-
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For the base hydrolysis, sample within minutes (e.g., 0, 5, 15, 30 min).
-
Sample Quenching:
-
For acid and base samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase or a neutral diluent.
-
-
Analysis:
-
Analyze all samples by a suitable reversed-phase HPLC method (e.g., C18 column).
-
Use a gradient elution to separate the parent compound from any degradants.[15]
-
Monitor the peak area of the parent compound and any new peaks that appear. Mass spectrometry (LC-MS) is highly recommended for identifying the mass of the degradation products.[16]
-
Data Interpretation:
| Stress Condition | Expected Primary Degradant | Mechanism |
| Acid/Neutral/Base Hydrolysis | 4,5-dihydroxypentanoic acid | Hydrolysis |
| Acidic Methanol/Ethanol | Methyl/Ethyl 4,5-dihydroxypentanoate | Alcoholysis |
| Oxidative | Varies; potential for over-oxidation of alcohol | Oxidation |
| Thermal | Varies; potential for dehydration, dimerization, or fragmentation | Thermal Decomposition |
References
- 1. Qualitative Analysis of Gamma-Bu [mckendree.edu]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.tus.ie [research.tus.ie]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 4-(hydroxymethyl)dihydrofuran-2(3H)-one Quantification
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in a product's quality, safety, and efficacy. A robust analytical method is not merely a suggestion; it is a mandatory requirement enforced by regulatory bodies worldwide.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a representative polar, small organic molecule.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized framework for validating analytical procedures.[3][4][5] We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter and experimental design choice. This guide is structured to serve as a practical, self-validating system, ensuring that the resulting analytical method is not only compliant but scientifically sound and fit for its intended purpose.
Comparative Analysis: Why HPLC is the Gold Standard
While various analytical techniques exist, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), remains the predominant choice for the quantification of pharmaceutical compounds like this compound.[2] Its high resolution, sensitivity, and precision make it indispensable for separating an active pharmaceutical ingredient (API) from impurities and degradation products.[6] Let's objectively compare it with other potential methods:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-Violet/Visible (UV/Vis) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorbance by the analyte. |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules. | Limited to volatile and thermally stable compounds. Derivatization may be required for polar molecules. | Best for pure substances or simple mixtures with no interfering absorbers. Lacks specificity. |
| Specificity | High; can separate the analyte from structurally similar impurities and degradation products. | High; excellent separation for volatile compounds. | Low; any substance absorbing at the same wavelength will interfere. |
| Sensitivity | High (ng to pg levels with appropriate detectors like UV, DAD, or MS). | Very High (pg to fg levels). | Moderate (µg to mg levels). |
| Our Rationale | This compound is a polar, non-volatile molecule, making HPLC the ideal choice. Its ability to resolve potential degradants is critical for a stability-indicating assay. | Not suitable due to the analyte's low volatility. | Lacks the specificity required to distinguish the analyte from potential impurities or degradants formed during stability studies. |
The Workflow of Method Validation: A Holistic View
Method validation is a systematic process that establishes, through documented evidence, a high degree of assurance that a specific analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[7] The overall workflow ensures that every aspect of the method's performance is rigorously tested.
Caption: High-level workflow for HPLC method validation.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a stability-indicating method, this is non-negotiable. The most effective way to demonstrate specificity is through forced degradation (stress testing).[6][9]
The objective is to intentionally degrade the drug substance to a target level of 5-20% to ensure that the resulting degradation products can be resolved from the parent peak.[9]
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: To 1 mL of analyte stock solution (1 mg/mL), add 1 mL of 0.1 N HCl. Heat at 60°C for a designated time (e.g., 4 hours). Withdraw the sample, cool, and neutralize with an equivalent amount of 0.1 N NaOH. Dilute to the target concentration with the mobile phase.[10]
-
Base Hydrolysis: To 1 mL of analyte stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for a designated time (e.g., 2 hours). Withdraw the sample, neutralize with 0.1 N HCl, and dilute to the target concentration.[10]
-
Oxidative Degradation: To 1 mL of analyte stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a designated time (e.g., 8 hours). Dilute to the target concentration.[10]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 24 hours. Dissolve the stressed solid in solvent and dilute to the target concentration.[10]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to a light source providing combined visible and UV light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[10]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method using a Photodiode Array (PDA) or Diode Array (DAD) detector.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2) between the analyte peak and all major degradation product peaks.
-
Peak purity analysis (e.g., via DAD) should confirm the spectral homogeneity of the analyte peak in the presence of degradants.
-
Mass balance should ideally be between 95% and 105%, accounting for the parent drug and all significant degradation products.
Linearity & Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1][8]
Protocol for Linearity
-
Prepare Standards: From a primary stock solution of this compound, prepare at least five calibration standards covering 80% to 120% of the expected working concentration. For an assay, this could be 80, 90, 100, 110, and 120 µg/mL.[8]
-
Injection: Inject each concentration level in triplicate.
-
Analysis: Plot a calibration curve of the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Example Data & Acceptance Criteria
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810500 |
| 90 | 905600 |
| 100 | 1005100 |
| 110 | 1102300 |
| 120 | 1208900 |
| Regression Results | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 10035 |
| Y-Intercept | 1250 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.[11]
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value found and the true or accepted reference value.[8] It is typically determined by applying the method to samples to which a known amount of analyte has been added (spiking).
Protocol for Accuracy
-
Spike Samples: Prepare a placebo (a mixture of all formulation excipients without the API). Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]
-
Prepare in Triplicate: Prepare three independent samples at each concentration level.
-
Analysis: Analyze all nine samples and calculate the percentage recovery for each.
Example Data & Acceptance Criteria
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.7 | 100.7% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 99.8% |
Acceptance Criteria:
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]
Protocol for Precision
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, on the same instrument.[1]
-
-
Intermediate Precision (Inter-assay precision):
-
Have a different analyst repeat the repeatability experiment on a different day, and if possible, using a different instrument.
-
This assesses the variability that can be expected within a laboratory.[11]
-
-
Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.
Example Data & Acceptance Criteria
| Parameter | Repeatability (Analyst 1, Day 1) | Intermediate Precision (Analyst 2, Day 2) |
| Number of Samples (n) | 6 | 6 |
| Mean Concentration (µg/mL) | 100.3 | 99.8 |
| Standard Deviation (SD) | 0.45 | 0.62 |
| % RSD | 0.45% | 0.62% |
Acceptance Criteria:
-
% RSD: ≤ 2.0%.[11]
Detection Limit (LOD) & Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[8][12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][12]
Protocol for LOD & LOQ (Signal-to-Noise Method)
-
Determine Signal-to-Noise (S/N): Inject progressively more dilute solutions of the analyte.
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[12]
-
Confirmation: To confirm the LOQ, inject six samples at the determined LOQ concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria (e.g., %RSD ≤ 10%).
Example Data & Acceptance Criteria
| Parameter | Concentration (µg/mL) | Basis |
| LOD | 0.05 | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | 0.15 | Signal-to-Noise Ratio ≈ 10:1 |
Acceptance Criteria:
-
The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][12]
Protocol for Robustness
-
Vary Parameters: Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Analysis: Inject a standard solution and a sample solution for each varied condition. Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final quantified result.
Example Data & Acceptance Criteria
| Parameter Varied | Result (Assay %) | System Suitability |
| Nominal Condition | 100.1% | Pass |
| Flow Rate (0.9 mL/min) | 100.3% | Pass |
| Flow Rate (1.1 mL/min) | 99.9% | Pass |
| Temperature (35°C) | 100.5% | Pass |
| Temperature (45°C) | 99.7% | Pass |
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all variations.
-
The assay results should not be significantly affected by the changes. The %RSD of all results should be within acceptable limits (e.g., ≤ 2.0%).
Conclusion: From Validation to Routine Application
The validation of an HPLC method is a rigorous, multifaceted process that provides documented assurance of its reliability. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive performance profile for the analytical procedure. This guide, grounded in the authoritative framework of the ICH Q2(R1) guidelines, provides a robust template for validating the quantification of this compound. The successful completion of these validation experiments ensures that the method is fit for purpose, capable of generating consistently reliable data for quality control, stability studies, and regulatory submissions, ultimately safeguarding product quality and patient safety.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. wjpmr.com [wjpmr.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. analytical method validation and validation of hplc | PPT [slideshare.net]
- 8. assayprism.com [assayprism.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Comparative analysis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one with similar lactones
An In-Depth Comparative Analysis of 4-(Hydroxymethyl)dihydrofuran-2(3H)-one and Structurally Related γ-Lactones for Drug Discovery and Development
As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a narrative that illuminates the causal relationships between molecular structure, physicochemical properties, and functional applications. This guide offers a comparative analysis of this compound (HMDHF), a promising but less-explored scaffold, against its more established γ-lactone analogues: γ-butyrolactone (GBL), γ-valerolactone (GVL), and α-angelica lactone.
This document is designed for researchers, medicinal chemists, and drug development professionals. We will dissect the subtle yet critical differences among these lactones, providing the technical insights and experimental frameworks necessary to evaluate their potential as solvents, intermediates, or core structural motifs in next-generation therapeutics.
Molecular Overview: A Tale of Four Lactones
The γ-lactone ring, a five-membered cyclic ester, is the common structural feature. However, the substituent at the C4 or C5 position dramatically alters the molecule's character and potential applications.
-
Gamma-Butyrolactone (GBL) is the simplest, unsubstituted scaffold. Its high polarity and aprotic nature make it an exceptional solvent.[1][2]
-
Gamma-Valerolactone (GVL) introduces a methyl group at the C5 position. This seemingly minor addition significantly reduces its toxicity and establishes GVL as a leading "green" solvent derived from biomass.[3][4]
-
Alpha-Angelica Lactone features an endocyclic double bond, rendering it a butenolide. This unsaturation creates a unique electronic profile and a site for specific chemical reactions, making it valuable in flavor and fragrance chemistry.[5][6]
-
This compound (HMDHF) presents a hydroxymethyl group at the C4 position. This functional handle is a key feature for medicinal chemists, offering a reactive site for derivatization to modulate solubility, binding affinity, and pharmacokinetic properties.
Physicochemical Properties: Structure Dictates Function
The differences in substitution directly translate to distinct physicochemical properties, which are critical for selecting the right molecule for a specific application, be it a solvent for a reaction or a scaffold for a new drug.
| Property | This compound (HMDHF) | γ-Butyrolactone (GBL) | γ-Valerolactone (GVL) | α-Angelica Lactone |
| CAS Number | 36679-81-9[7] | 96-48-0[8] | 108-29-2[9] | 591-12-8[5] |
| Molecular Formula | C₅H₈O₃[10] | C₄H₆O₂[8] | C₅H₈O₂[4] | C₅H₆O₂[6] |
| Molecular Weight | 116.12 g/mol [10] | 86.09 g/mol [2] | 100.12 g/mol [4] | 98.10 g/mol [11] |
| Boiling Point | Data not readily available | ~204 °C[8][12] | ~207 °C[13] | ~160 °C (est.)[6] |
| Melting Point | Data not readily available | -45 °C[2] | -31 °C[4][13] | 13-17 °C |
| Solubility | Miscible in water (predicted) | Miscible in water[12] | Miscible in water[3][13] | Limited solubility in water[14] |
| Key Feature | Hydroxymethyl functional group | Unsubstituted, strong solvent | "Green" solvent, low toxicity | Endocyclic double bond |
The presence of the hydroxyl group in HMDHF is expected to increase its boiling point and water solubility compared to GBL and GVL due to hydrogen bonding capabilities.
Synthesis Strategies: From Bulk Chemicals to Chiral Scaffolds
The synthesis of these lactones varies from large-scale industrial processes to highly specific biocatalytic methods designed to produce single enantiomers for pharmaceutical applications.
Chemical Synthesis
Traditional methods often involve the dehydration of corresponding diols or acids. For example, GBL is commonly produced from 1,4-butanediol.[15] HMDHF can be synthesized by the reduction of 5-Oxotetrahydrofuran-3-carboxylic acid.[16]
Biocatalytic Synthesis: The Path to Enantiopurity
For pharmaceutical applications, achieving high enantiomeric purity is critical. Biocatalysis offers a green and highly selective alternative to traditional chiral resolution or asymmetric synthesis.[17] Enzymes like alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs) are pivotal in producing chiral lactones.[18] An ADH can asymmetrically reduce a γ-ketoacid to a chiral hydroxy acid, which then spontaneously cyclizes to the desired enantiopure lactone.[19][20]
This approach is particularly relevant for HMDHF and GVL, where the chiral center has significant implications for biological activity.
Comparative Applications and Biological Activity
While all four molecules are lactones, their applications diverge significantly, driven by their unique structural features.
| Lactone | Primary Applications | Biological Relevance / Activity |
| GBL | Industrial solvent (paints, cleaners, polymers), chemical intermediate.[1][2][8] | Prodrug for gamma-hydroxybutyrate (GHB), a central nervous system depressant.[12][21] Regulated in many countries.[12] |
| GVL | "Green" solvent, biofuel additive, precursor for valuable chemicals.[3][4][13] | Prodrug for γ-hydroxyvaleric acid (GHV), with similar but less potent effects than GHB.[21][22] Generally low toxicity.[3] |
| α-Angelica Lactone | Flavoring agent (coffee, mint), fragrance component.[5][11][23] | Reported to have potential as a cancer chemopreventive agent and cardiotonic activity.[5][14] |
| HMDHF | Research chemical, potential pharmaceutical scaffold.[7] | Biological activity is not well-documented, but related furanone derivatives show antiproliferative and other pharmacological properties.[24][25] The hydroxymethyl group is a prime site for creating compound libraries for drug screening. |
The key takeaway for drug developers is the untapped potential of HMDHF. Its hydroxymethyl group provides a vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This functional handle can be used to attach pharmacophores, improve pharmacokinetic profiles, or create prodrugs.
Safety and Toxicological Profile
A critical consideration in both industrial and pharmaceutical development is the safety profile of a chemical.
| Lactone | Key Hazards (GHS) | Notes |
| GBL | Skin/eye irritation, potential for serious health effects upon exposure.[12] | Regulated as a DEA List 1 chemical due to its conversion to GHB.[21] |
| GVL | May cause skin/eye irritation.[26] | Widely regarded as a safer, low-toxicity alternative to many traditional solvents.[3] |
| α-Angelica Lactone | Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction.[27] | Requires careful handling due to corrosive and sensitizing properties.[27] |
| HMDHF | Safety data is limited. Suspected of causing cancer, may cause respiratory irritation, drowsiness or dizziness. | As with any research chemical, appropriate personal protective equipment (PPE) and handling procedures are essential. |
Experimental Protocol: Comparative Solubility Assay
To provide a practical, self-validating experimental design, we outline a protocol for comparing the solubility of these lactones, a critical parameter for both solvent applications and drug formulation.
Objective: To quantitatively determine and compare the solubility of HMDHF, GBL, GVL, and α-angelica lactone in a polar (water) and a non-polar (hexanes) solvent.
Methodology:
-
Preparation of Saturated Solutions:
-
For each lactone and each solvent, add an excess amount of the lactone to 10 mL of the solvent in a sealed 20 mL glass vial.
-
Equilibrate the mixtures on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. The presence of undissolved lactone confirms saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixtures to stand for 2 hours for the undissolved solute to settle.
-
Carefully extract a 1 mL aliquot of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Accurately weigh the 1 mL aliquot.
-
Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the lactone residue is achieved.
-
-
Quantification:
-
Accurately weigh the dried lactone residue.
-
Calculate the solubility as grams of lactone per 100 g of solvent.
-
Perform each measurement in triplicate to ensure reproducibility.
-
Expected Outcome & Causality:
-
In Water: HMDHF is predicted to have the highest solubility due to the hydrogen bonding capacity of its hydroxyl group. GBL and GVL will be highly soluble (miscible).[8][13] α-Angelica lactone will have the lowest solubility due to its more hydrocarbon-like character and lack of a strong hydrogen bond donor.[14]
-
In Hexanes: The trend is expected to reverse. The less polar α-angelica lactone will likely show the highest solubility, while the highly polar HMDHF will show the lowest.
This experiment provides a clear, quantitative comparison of a key physicochemical property, directly linking the molecular structure of each lactone to its behavior in different chemical environments.
Conclusion and Future Outlook
This comparative guide reveals a spectrum of properties and applications among four structurally similar γ-lactones.
-
GBL remains an industrial workhorse, but its utility is tempered by safety and regulatory concerns.
-
GVL is a standout green alternative, offering a benign toxicological profile and sustainable sourcing from biomass.[22]
-
α-Angelica Lactone occupies a niche in the flavor and fragrance industry, with its reactivity offering potential for specialized chemical synthesis.
The most compelling story for the research community is that of This compound (HMDHF) . It represents a frontier molecule. While its fundamental properties and biological activities are still being elucidated, its structure is inherently advantageous for drug discovery. The presence of a versatile hydroxymethyl group on a stable lactone core presents a valuable scaffold for building libraries of novel compounds.
Future research should focus on:
-
Establishing a comprehensive toxicological profile for HMDHF.
-
Exploring its potential as a chiral building block through enantioselective biocatalytic synthesis.
-
Utilizing its functional handle to synthesize and screen derivative libraries for various therapeutic targets.
By understanding the subtle yet profound impact of a single functional group, we can better select the right tool for the job, whether it's a safer solvent or the starting point for a life-saving medicine.
References
- 1. Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. chemcomplex.com [chemcomplex.com]
- 3. China Gamma-valerolactone (GVL): unlocking the potential of multifunctional organic compounds Manufacturer and Supplier | Starsky [starskychemical.com]
- 4. gamma-Valerolactone|lookchem [lookchem.com]
- 5. alpha-Angelica lactone | 591-12-8 [chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. This compound | 36679-81-9 [chemicalbook.com]
- 8. greenchemindustries.com [greenchemindustries.com]
- 9. nbinno.com [nbinno.com]
- 10. lookchem.com [lookchem.com]
- 11. Angelica Lactone alpha | Takasago International Corporation [takasago.com]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. consolidated-chemical.com [consolidated-chemical.com]
- 14. CAS 591-12-8: α-Angelica lactone | CymitQuimica [cymitquimica.com]
- 15. Gamma-Butyrolactone (GBL): All You Need to Know [finechemical.net]
- 16. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]
- 17. ftb.com.hr [ftb.com.hr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Gamma butyrolactone (GBL) and gamma valerolactone (GVL): similarities and differences in their effects on the acoustic startle reflex and the conditioned enhancement of startle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 23. nbinno.com [nbinno.com]
- 24. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacological activity of furan derivatives [wisdomlib.org]
- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 27. synerzine.com [synerzine.com]
A Comparative Analysis of the Biological Activities of 4-(hydroxymethyl)dihydrofuran-2(3H)-one Enantiomers
A Technical Guide for Researchers in Drug Discovery and Development
The principle of chirality is fundamental in pharmacology, where the three-dimensional arrangement of a molecule can dictate its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a γ-butyrolactone derivative of significant interest. While direct comparative data for these specific enantiomers is emerging, this document synthesizes existing knowledge on related chiral lactones to provide a predictive framework for their differential effects and outlines detailed experimental protocols for their evaluation.
The Significance of Stereochemistry in γ-Butyrolactones
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The stereocenter at the C4 position of this compound is a critical determinant of its interaction with biological targets. The spatial orientation of the hydroxymethyl group can profoundly influence binding affinity to enzymes and receptors, leading to enantiomer-specific biological outcomes. In drug development, the use of a single, more active enantiomer (a chiral switch) can lead to improved therapeutic efficacy and a better safety profile compared to the racemic mixture.[1]
Comparative Biological Activities: An Evidence-Based Inference
While head-to-head comparative studies for the enantiomers of this compound are not yet extensively published, we can infer their likely differential activities based on research into structurally similar chiral γ-butyrolactones. The following sections explore key biological activities where stereoselectivity is expected to play a crucial role.
Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[2] Furanones are well-documented as inhibitors of QS, making them attractive candidates for novel antimicrobial therapies.[3] The structural similarity of γ-butyrolactones to the native N-acylhomoserine lactone (AHL) signaling molecules allows them to interfere with QS pathways.[4] It is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differential QS inhibitory activity due to the stereospecific nature of the AHL receptor binding pockets.
Inferred Activity Profile:
| Biological Activity | (R)-4-(hydroxymethyl)dihydrofuran-2(3H)-one | (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one | Rationale |
| Quorum Sensing Inhibition | Potentially Higher Activity | Potentially Lower Activity | The stereochemistry at the C4 position is expected to significantly influence the binding affinity to bacterial QS receptors, such as LasR in Pseudomonas aeruginosa. Studies on other chiral lactones have demonstrated enantiomer-specific interactions with these receptors. |
| Antimicrobial Activity | May Exhibit Enantiomer-Specific Potency | May Exhibit Enantiomer-Specific Potency | The antimicrobial effects of γ-butyrolactones can be attributed to various mechanisms, including membrane disruption and enzyme inhibition. Chirality can affect these interactions, leading to differences in minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.[5] |
| Cytotoxicity | Expected Differential Cytotoxicity | Expected Differential Cytotoxicity | Enantiomers of various compounds have shown markedly different cytotoxic effects on cancer cell lines.[6][7] This is often due to stereoselective interactions with cellular targets like enzymes or DNA. Therefore, it is anticipated that one enantiomer of this compound may be more cytotoxic than the other. |
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity profiles of the (R)- and (S)-enantiomers of this compound, the following detailed experimental protocols are recommended.
Protocol 1: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This protocol utilizes the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in response to QS signaling. Inhibition of QS results in a quantifiable reduction in violacein production.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
(R)- and (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one stock solutions (in a suitable solvent like DMSO)
-
N-hexanoyl-L-homoserine lactone (HHL)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup: In a 96-well plate, add 180 µL of fresh LB broth to each well.
-
Add 10 µL of the overnight C. violaceum culture to each well.
-
Add 10 µL of varying concentrations of the (R)- and (S)-enantiomer stock solutions to respective wells. Include a solvent control (DMSO) and a positive control (e.g., a known QS inhibitor).
-
Add HHL to induce violacein production, if the reporter strain requires an exogenous signal.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm. Bacterial growth should be monitored by measuring the optical density at 600 nm.
Causality: The choice of C. violaceum is based on its clear and easily quantifiable violacein production as a reporter for QS activity. The inclusion of a solvent control is crucial to ensure that the observed effects are not due to the solvent itself.
Protocol 2: Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
(R)- and (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one stock solutions
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the (R)- and (S)-enantiomers in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Causality: The broth microdilution method is a standardized and widely accepted technique for determining MIC values, providing a quantitative measure of antimicrobial potency.
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
(R)- and (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the (R)- and (S)-enantiomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: Competitive inhibition of a bacterial quorum sensing receptor by a this compound enantiomer.
Caption: Experimental workflow for the comparative biological evaluation of the enantiomers.
Conclusion
The stereochemistry of this compound is predicted to be a critical factor in its biological activity. Based on evidence from related chiral γ-butyrolactones, it is reasonable to hypothesize that the (R)- and (S)-enantiomers will exhibit significant differences in their quorum sensing inhibitory, antimicrobial, and cytotoxic properties. The provided experimental protocols offer a robust framework for the systematic and comparative evaluation of these enantiomers. Such studies are essential for advancing our understanding of the structure-activity relationships of this important class of molecules and for the potential development of new, more effective, and safer therapeutic agents.
References
- 1. nps.org.au [nps.org.au]
- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Purity of 4-(Hydroxymethyl)dihydrofuran-2(3H)-one
Introduction: The Unseen Pillar of Pharmaceutical Development
In the intricate world of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. One such critical intermediate is 4-(hydroxymethyl)dihydrofuran-2(3H)-one (CAS No: 36679-81-9), a versatile building block in the synthesis of various therapeutic agents.[1][2] Its molecular structure, a five-membered lactone ring with a hydroxymethyl substituent, presents specific analytical challenges that demand a multi-faceted approach to purity verification.
This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking the purity of this compound against established analytical standards. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in the authoritative standards that govern our industry.
The Gold Standard: Understanding Pharmacopoeial Requirements
Before any analysis begins, it is crucial to understand the regulatory landscape. The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) are the cornerstones of pharmaceutical quality control.[3][4][5][6] These compendia provide legally recognized standards and testing procedures to ensure the quality, strength, and purity of medicines and their components.[5][6][7] While a specific monograph for this compound may not exist, the general chapters on impurity control in substances for pharmaceutical use provide a mandatory framework.[8][9][10] These guidelines necessitate the identification, quantification, and control of any process-related impurities or degradation products to ensure they fall below established safety thresholds.[8][11]
A Multi-Pronged Strategy for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to build a comprehensive and reliable purity profile. The following sections detail the primary techniques and their application to this compound.
Caption: General workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities
Expertise & Experience: HPLC, particularly in the reversed-phase mode, is the premier technique for separating and quantifying non-volatile organic impurities. For a polar compound like this compound, a C18 column is an excellent starting point due to its versatility. The choice of a UV detector is logical as the lactone carbonyl group provides a chromophore, albeit a weak one. For higher sensitivity and specificity, especially for impurities lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed.
Trustworthiness: The protocol's validity is ensured through a system suitability test (SST), which verifies the precision and resolution of the chromatographic system before sample analysis. The use of a certified reference standard is non-negotiable for accurate quantification.
Caption: Step-by-step workflow for HPLC analysis.
Experimental Protocol: HPLC Purity Assay
-
Chromatographic System:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Solution Preparation:
-
Diluent: Water/Methanol (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
Procedure:
-
Equilibrate the system with the initial mobile phase composition for at least 30 minutes.
-
Perform a system suitability test by making five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Sample Solution in duplicate.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use a reference standard for each known impurity.
-
Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents
Expertise & Experience: GC is indispensable for detecting impurities that are volatile or semi-volatile, which are often missed by HPLC. This includes residual solvents from the synthesis process (e.g., tetrahydrofuran, ethyl acetate) and potential volatile by-products. A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, making it ideal for this purpose. Headspace sampling is the preferred injection technique as it introduces only the volatile components onto the column, protecting it from non-volatile matrix components.
Trustworthiness: The method is validated by demonstrating adequate separation of common process solvents. A standard mixture of potential residual solvents is analyzed to confirm their retention times and the method's ability to resolve them from each other and the analyte.
Caption: Standard workflow for Headspace GC analysis.
Experimental Protocol: GC Residual Solvents
-
Chromatographic System:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Injector: Split/Splitless, with Headspace Autosampler.
-
Detector: Flame Ionization Detector (FID).
-
-
Temperature Program:
-
Oven: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temp: 250°C.
-
Detector Temp: 260°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temp: 80°C.
-
Vial Equilibration Time: 20 min.
-
-
Solution Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing known amounts of all potential residual solvents in DMSO.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1.0 mL of DMSO, cap, and vortex to dissolve.
-
-
Procedure:
-
Analyze the solvent standard to determine the retention times and response factors for each solvent.
-
Analyze the sample preparation.
-
Identify and quantify any peaks in the sample chromatogram that correspond to the retention times of the residual solvents.
-
Spectroscopic Methods: Structural Confirmation and Unambiguous Identification
While chromatographic methods are excellent for separation and quantification, they provide limited structural information. Spectroscopic techniques are essential for confirming the identity of the main component and elucidating the structure of unknown impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed fingerprint of the molecule.[13][14][15] Quantitative NMR (qNMR) can also be used as a primary method for purity determination by comparing the integral of an analyte signal to that of a certified internal standard.
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS is a powerful tool for impurity identification.[16][17][18][19] It provides the mass-to-charge ratio of an impurity, giving a direct indication of its molecular weight. Tandem MS (MS/MS) can be used to fragment the impurity, providing structural clues that aid in its identification.
Karl Fischer Titration: The Specificity of Water Content
Water is a common impurity that can affect the stability and reactivity of a chemical intermediate. Karl Fischer titration is the gold standard for determining water content due to its high accuracy, precision, and specificity for water.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification of non-volatile organic impurities | Robust, reproducible, widely available | Requires chromophore, may not detect all impurities |
| GC-FID | Quantification of volatile impurities & residual solvents | High sensitivity for volatiles, robust | Not suitable for non-volatile or thermally labile compounds |
| LC-MS | Identification of unknown non-volatile impurities | High sensitivity and specificity, provides molecular weight | Complex instrumentation, quantitative response can be variable |
| GC-MS | Identification of unknown volatile impurities | Excellent for identification of volatiles | Not suitable for non-volatile compounds |
| NMR | Structural elucidation, absolute quantification (qNMR) | Provides unambiguous structural information, primary ratio method | Lower sensitivity than MS, requires higher sample concentration |
| Karl Fischer | Water content determination | High accuracy and specificity for water | Only measures water content |
Conclusion: An Integrated and Authoritative Approach
Benchmarking the purity of this compound requires a scientifically sound, integrated analytical strategy. No single method is sufficient. The combination of HPLC for organic impurity profiling, GC for residual solvents, Karl Fischer for water content, and spectroscopic methods (NMR and MS) for identity confirmation and unknown impurity elucidation provides a self-validating system of checks and balances.
By grounding these experimental protocols in the principles outlined by major pharmacopoeias like the USP, EP, and JP, researchers and drug development professionals can ensure that this critical intermediate meets the stringent quality standards demanded by the pharmaceutical industry. This rigorous approach not only satisfies regulatory requirements but also builds a foundation of quality that carries through to the final drug product, ultimately safeguarding patient health.
References
- 1. This compound | 36679-81-9 [chemicalbook.com]
- 2. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]
- 3. Japanese Pharmacopoeia Reference Standards | PMRJ Japanese Pharmacopoeia RS and Other Compendial RS | [Pharma Manufacturing & QC] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. labmix24.com [labmix24.com]
- 5. rommelag.com [rommelag.com]
- 6. USP Standards in Pharmaceuticals [pharmuni.com]
- 7. JP Frequently Asked Questions | Pharmaceuticals and Medical Devices Agency [pmda.go.jp]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edqm.eu [edqm.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. edqm.eu [edqm.eu]
- 12. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0032965) [hmdb.ca]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0035143) [hmdb.ca]
- 15. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]
- 16. imreblank.ch [imreblank.ch]
- 17. 2(3H)-Furanone, 4,5-dihydro-4-(2-methyl-3-methylenebut-4-yl)- [webbook.nist.gov]
- 18. longdom.org [longdom.org]
- 19. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fulcrum of Activity: A Comparative Guide to the Structure-Activity Relationships of Dihydrofuranone Derivatives
In the landscape of medicinal chemistry, the dihydrofuranone scaffold has emerged as a privileged structure, a versatile molecular framework yielding derivatives with a remarkable breadth of biological activities. From combating drug-resistant microbes to orchestrating anti-inflammatory responses and inducing cancer cell apoptosis, these compounds represent a fertile ground for drug discovery. This guide provides a comparative analysis of dihydrofuranone derivatives, correlating their structural nuances with their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental designs and provide detailed protocols for key biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising class of molecules.
Dihydrofuranone Derivatives in Oncology: Targeting Cellular Proliferation
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with dihydrofuranone derivatives demonstrating significant potential. Their cytotoxic effects are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of dihydrofuranone derivatives is profoundly influenced by the nature and position of substituents on the furanone ring and any fused ring systems. A comparative analysis of representative compounds reveals key structure-activity relationships (SARs).
| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC50 (µM) | Citation |
| 1a | Bis-2(5H)-furanone | Benzidine core, 5-phenyl substitution | C6 glioma | 12.1 | |
| 1b | Dihydrofuranone | 5-(1-hydroxypentyl) | U373 glioblastoma | >100 | |
| 1c | 4,5-diarylfuran-3(2H)-one | 4-(4-fluorophenyl), 5-(4-(methylsulfinyl)phenyl) | MCF-7 | 10 | |
| 1d | 4,5-diarylfuran-3(2H)-one | 4-(4-fluorophenyl), 5-(4-(methylsulfinyl)phenyl) | HSC-3 | 7.5 |
Key SAR Insights:
-
Aromatic Substituents: The presence of aryl groups at the C4 and C5 positions is a common feature in anticancer dihydrofuranones. The electronic properties and substitution patterns of these rings are critical. For instance, the fluorine-substituted derivative 1c and 1d exhibits potent activity.
-
Lipophilicity: Increased lipophilicity can enhance membrane permeability and cellular uptake, often correlating with improved anticancer activity.
-
Stereochemistry: The stereochemistry of substituents, such as the hydroxylated side chain in compound 1b , can significantly impact biological activity, with specific stereoisomers showing greater potency.
-
Fused Ring Systems: The fusion of additional rings to the dihydrofuranone core can modulate activity, as seen in various synthetic analogs.
Mechanism of Action: A Multifaceted Approach
The anticancer mechanisms of dihydrofuranone derivatives are diverse. Some derivatives, like the bis-2(5H)-furanone 1a , have been shown to interact with DNA, leading to cell cycle arrest in the S-phase. Others function as inhibitors of key signaling pathways involved in cell proliferation and survival. For example, some furanone derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are overexpressed in many cancers and contribute to tumor growth.
Safety Operating Guide
A Guide to the Proper Disposal of 4-(hydroxymethyl)dihydrofuran-2(3H)-one: Ensuring Safety and Compliance
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the procedures for the safe disposal of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a common intermediate in organic synthesis. As a Senior Application Scientist, this document is intended to provide not just procedural steps, but also the scientific rationale behind them to ensure a culture of safety and compliance in your laboratory.
Understanding the Compound: Hazard Profile of this compound
Based on available data for closely related compounds, this compound is anticipated to have the following hazard profile[1]:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
It is crucial to consult the specific SDS provided by your chemical supplier for the most accurate and detailed hazard information.
Table 1: GHS Hazard Information for 5-(Hydroxymethyl)oxolan-2-one (Synonym) [1]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | GHS07 |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |
The Critical First Step: Hazardous Waste Determination
The cornerstone of proper chemical disposal is the hazardous waste determination. This process, mandated by the U.S. Environmental Protection Agency (EPA), determines whether a chemical waste must be managed under the strict regulations of the Resource Conservation and Recovery Act (RCRA).
A chemical waste is considered hazardous if it is either a "listed" hazardous waste or exhibits one or more of the four "characteristics" of hazardous waste.
Is this compound a Listed Hazardous Waste?
The EPA maintains lists of specific hazardous wastes from non-specific sources (F-list), specific industrial sources (K-list), and discarded commercial chemical products (P- and U-lists). Based on a review of these lists, this compound is not a listed hazardous waste.
Does this compound Exhibit a Hazardous Waste Characteristic?
Even if a waste is not listed, it is still considered hazardous if it exhibits one or more of the following characteristics:
-
Corrosivity (D002): An aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5. Without a specific SDS, the pH of this compound in solution is unknown. It is not expected to be highly acidic or basic, but this should be verified.
-
Reactivity (D003): A substance that is unstable, reacts violently with water, or can generate toxic gases. There is no readily available information to suggest that this compound is reactive.
-
Toxicity (D004-D043): A substance that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), produces a leachate containing any of 40 specific contaminants at concentrations equal to or greater than the regulatory limits. Comprehensive toxicity data for this compound is not available.
The Causality Behind the Determination: The hazardous waste determination is not merely a bureaucratic step. It is a critical risk assessment. Misclassifying a hazardous waste as non-hazardous can lead to improper disposal, resulting in environmental contamination and potential harm to human health. Conversely, over-classifying a non-hazardous waste can lead to unnecessary and costly disposal procedures.
Disposal Procedures: A Step-by-Step Guide
The following procedures are based on the assumption that a thorough hazardous waste determination has been conducted.
Scenario 1: The Waste is Determined to be NON-HAZARDOUS
Even if this compound is determined to be non-hazardous, it should not be disposed of down the drain or in the regular trash. Responsible chemical management dictates that all chemical waste be handled with care to minimize environmental impact.
Step-by-Step Protocol for Non-Hazardous Disposal:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Containerization:
-
Collect the waste in a clean, compatible container with a secure lid. The container should be made of a material that will not react with the chemical (e.g., glass or polyethylene).
-
Do not mix with other chemical wastes unless you have confirmed their compatibility.
-
-
Labeling:
-
Clearly label the container with the full chemical name: "this compound".
-
Indicate that it is "Non-Hazardous Waste for Disposal."
-
Include the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) for non-hazardous chemical waste.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed industrial waste disposal contractor. These professionals will ensure the waste is transported to an appropriate treatment, storage, and disposal facility (TSDF).
-
Scenario 2: The Waste is Determined to be HAZARDOUS
If, through testing or a review of a detailed SDS, it is determined that the waste exhibits a hazardous characteristic (e.g., ignitability, corrosivity, or toxicity), it must be managed as a hazardous waste in accordance with EPA regulations.
Step-by-Step Protocol for Hazardous Waste Disposal:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). If there is a risk of inhalation, a NIOSH-approved respirator may be necessary.
-
Waste Determination Documentation:
-
Maintain a record of the hazardous waste determination process, including the specific characteristic(s) identified and the basis for the determination (e.g., SDS information, analytical test results).
-
-
EPA Identification Number:
-
Your facility must have an EPA Identification Number if it generates hazardous waste. The quantity of waste generated per month will determine your generator status (Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator), which dictates specific regulatory requirements.
-
-
Containerization:
-
Use a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid.
-
The container must be kept closed at all times except when adding or removing waste.
-
-
Labeling:
-
The container must be labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The specific hazardous characteristic(s) (e.g., "Ignitable").
-
The EPA hazardous waste code (e.g., D001 if ignitable).
-
The accumulation start date.
-
Your name and contact information.
-
-
-
Storage:
-
Store the hazardous waste in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) that meets EPA requirements.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal:
-
Arrange for the transport and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," must be completed for off-site transportation.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Trustworthiness Through Self-Validation
The protocols described in this guide are designed to be a self-validating system. By following the hazardous waste determination process, you are actively engaging in a critical assessment of the risks associated with the waste. The step-by-step procedures for both non-hazardous and hazardous waste are aligned with established best practices and regulatory requirements, ensuring that your disposal methods are both safe and compliant. The ultimate validation of this process lies in the documentation you create, from the initial waste determination to the final hazardous waste manifest, providing a clear and defensible record of your commitment to safety and environmental stewardship.
References
A Comprehensive Guide to the Safe Handling of 4-(hydroxymethyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(hydroxymethyl)dihydrofuran-2(3H)-one. The following guidance is synthesized from the known hazards of structurally similar compounds, particularly its isomer 5-(hydroxymethyl)oxolan-2-one, and general best practices for laboratory chemical safety. A thorough, site-specific risk assessment should be conducted before handling this compound.
The prudent handling of specialized chemical reagents is paramount in a research and development setting. This guide provides essential safety and logistical information for the handling and disposal of this compound, a valuable building block in organic synthesis. By understanding the potential hazards and implementing the rigorous protocols outlined below, researchers can mitigate risks and ensure a safe laboratory environment.
Hazard Profile and GHS Classification
Based on data for the structurally analogous compound 5-(hydroxymethyl)oxolan-2-one, this compound should be treated as a hazardous substance. The primary hazards are associated with its irritant properties.[1]
Globally Harmonized System (GHS) Classification (Anticipated)
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |
This classification is based on the GHS information for 5-(hydroxymethyl)oxolan-2-one provided by the European Chemicals Agency (ECHA) and aggregated on PubChem.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment should be considered mandatory when handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles and subsequent respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation and Engineering Controls :
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Aliquoting :
-
If handling the solid form, weigh the compound in a fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If the solvent is volatile, ensure this step is performed in a fume hood.
-
-
Post-Handling Decontamination :
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
All contaminated materials should be disposed of as hazardous waste.
-
-
Doffing Personal Protective Equipment (PPE) :
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Collect all waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Container Labeling :
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and any other components of the waste mixture.
-
-
Storage :
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept tightly closed to prevent the release of vapors.
-
-
Disposal Pathway :
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
